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  • Product: 1-(Propylsulfonyl)piperazine hydrochloride
  • CAS: 859525-60-3

Core Science & Biosynthesis

Foundational

The Propylsulfonylpiperazine Scaffold in Modern Therapeutics: A Technical Whitepaper on 1-(Propylsulfonyl)piperazine Hydrochloride

Executive Overview The development of central nervous system (CNS) therapeutics requires precision in molecular building blocks to balance lipophilicity, target affinity, and metabolic stability. 1-(Propylsulfonyl)pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of central nervous system (CNS) therapeutics requires precision in molecular building blocks to balance lipophilicity, target affinity, and metabolic stability. 1-(Propylsulfonyl)piperazine hydrochloride has emerged as a critical pharmacophoric intermediate, particularly in the synthesis of Glycine Transporter-1 (GlyT-1) inhibitors (1[1]). This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and analytical validation protocols designed for drug development professionals.

Structural Rationale and Physicochemical Profiling

Why the propylsulfonyl group? In medicinal chemistry, the sulfonamide moiety acts as a strong hydrogen bond acceptor while lacking a hydrogen bond donor (when fully substituted), which is highly advantageous for crossing the blood-brain barrier. The propyl chain provides a specific steric bulk and lipophilic contribution that optimally fills hydrophobic pockets in target proteins like GlyT-1 without excessively increasing the overall molecular weight[1].

Why the hydrochloride salt? Piperazine free bases (CAS: 505068-18-8) are notoriously prone to atmospheric degradation. They readily absorb CO₂ from the air to form carbamates and often present as hygroscopic oils or low-melting solids (2[2]). Conversion to the hydrochloride salt (CAS: 859525-60-3) establishes a highly crystalline, stable lattice structure (3[3]). This ensures stoichiometric precision during subsequent coupling reactions and significantly extends the shelf-life of the intermediate.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-(Propylsulfonyl)piperazine hydrochloride
CAS Number (HCl Salt) 859525-60-3[3]
CAS Number (Free Base) 505068-18-8[2]
Molecular Formula C₇H₁₆N₂O₂S • HCl
Molecular Weight 228.74 g/mol (Free base: 192.28 g/mol [4])
Appearance White to off-white crystalline powder
Hydrogen Bond Donors 2 (including HCl protonation)
Hydrogen Bond Acceptors 4
Storage Conditions Desiccated, 2-8°C, under inert atmosphere

Synthesis and Manufacturing Workflow

The synthesis of 1-(propylsulfonyl)piperazine hydrochloride must be tightly controlled to prevent bis-sulfonylation and ensure high purity of the final salt. The protocol below utilizes a Boc-protection strategy, which acts as a self-validating system: the bulky Boc group strictly limits sulfonylation to the N4 position, and the subsequent deprotection with anhydrous HCl simultaneously removes the protecting group and forms the desired salt in a single, high-yielding step[1].

SynthesisWorkflow SM Boc-Piperazine (Starting Material) Reagent Propanesulfonyl Chloride TEA, CH2Cl2, 0°C to RT SM->Reagent Int Boc-4-(propylsulfonyl)piperazine (Intermediate) Reagent->Int Deprotect 4M HCl in Dioxane RT, 4 hours Int->Deprotect Product 1-(Propylsulfonyl)piperazine HCl (Final Product) Deprotect->Product

Workflow for the synthesis of 1-(propylsulfonyl)piperazine hydrochloride.

Step-by-Step Methodology: Synthesis Protocol
  • Sulfonylation: Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Addition: Slowly add propanesulfonyl chloride (1.1 eq) dropwise to maintain the internal temperature below 5 °C.

    • Causality: The low initial temperature is critical to control the exothermic nature of the sulfonylation, preventing premature degradation of the Boc group or localized hot spots that lead to impurities.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with 1M aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

  • Deprotection & Salt Formation: Dissolve the intermediate in minimal anhydrous DCM and cool to 0 °C. Add 4M HCl in dioxane (5.0 eq).

  • Crystallization: Stir at room temperature for 4 hours.

    • Causality & Self-Validation: The product, 1-(propylsulfonyl)piperazine hydrochloride, will precipitate directly from the reaction mixture as a white crystalline solid. This precipitation is driven by the salt's insolubility in the non-polar DCM/dioxane matrix, visually validating the successful removal of the lipophilic Boc group and simultaneous salt formation.

  • Isolation: Filter the precipitate, wash with cold diethyl ether to remove residual dioxane, and dry under high vacuum at 40 °C.

Applications in Drug Discovery: The GlyT-1 Pathway

The primary application of 1-(propylsulfonyl)piperazine is as a precursor for N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives, which are potent inhibitors of the Glycine Transporter-1 (GlyT-1) (1[1]). GlyT-1 is responsible for the reuptake of synaptic glycine. By inhibiting this transporter, these compounds increase synaptic glycine levels, which serves as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor. This mechanism is actively investigated to enhance glutamatergic signaling for treating negative and cognitive symptoms of schizophrenia[1].

MOA Drug Propylsulfonylpiperazine Derivatives Target GlyT-1 Transporter Inhibition Drug->Target Synapse Elevated Synaptic Glycine Levels Target->Synapse Receptor NMDA Receptor Co-activation Synapse->Receptor

Mechanism of action for GlyT-1 inhibitors utilizing the propylsulfonylpiperazine scaffold.

Analytical and Quality Control Protocols

To ensure the trustworthiness of the synthesized building block for downstream parallel synthesis, rigorous quality control is required. The presence of the hydrochloride salt significantly alters the chromatographic and spectroscopic behavior compared to the free base.

Step-by-Step Methodology: LC-MS and NMR Validation
  • Sample Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The acidic mobile phase ensures the piperazine nitrogen remains fully protonated during the run, preventing peak tailing and providing a sharp, symmetrical peak. The mass spectrometer will detect the free base [M+H]⁺ ion at m/z 193.1.

  • NMR Spectroscopy: Dissolve 10 mg of the product in 0.6 mL of DMSO-d₆.

    • Expected Signals (¹H NMR, 400 MHz): The piperazine protons adjacent to the basic nitrogen will appear significantly downfield (broad singlet, ~9.0 ppm) due to the strong deshielding effect of the hydrochloride protonation. The propyl chain will show a characteristic triplet for the terminal methyl group (~0.9 ppm) and a multiplet for the central methylene protons.

Handling, Stability, and Storage

While the hydrochloride salt mitigates the severe instability of the free base, it introduces a degree of hygroscopicity. The compound must be handled in a low-humidity environment. Long-term storage requires desiccation at 2-8°C to prevent moisture-induced clumping, which can disrupt accurate molar weighing during high-throughput parallel synthesis campaigns.

References

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • 1-(1-Propanesulfonyl)piperazine — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Exploratory

A Multi-Faceted Approach to Elucidating the Cellular Mechanism of Action of 1-(Propylsulfonyl)piperazine hydrochloride

Introduction In the realm of drug discovery and development, the identification of novel bioactive compounds frequently outpaces our understanding of their precise molecular mechanisms. A prime example is the emergence o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of drug discovery and development, the identification of novel bioactive compounds frequently outpaces our understanding of their precise molecular mechanisms. A prime example is the emergence of substituted piperazine derivatives, a chemical scaffold known for its diverse pharmacological activities.[1][2] This guide provides a comprehensive, in-depth framework for elucidating the mechanism of action of a hypothetical novel compound, 1-(Propylsulfonyl)piperazine hydrochloride, within relevant cell models. We will navigate from broad, unbiased screening methodologies for target identification to specific, hypothesis-driven assays for target validation and pathway characterization. This document is structured to provide not only the "how" but, more critically, the "why" behind each experimental choice, ensuring a robust and logically sound investigative workflow.

Part 1: Unbiased Target Identification Strategies

The initial and most critical step is to identify the direct cellular binding partner(s) of 1-(Propylsulfonyl)piperazine hydrochloride. Without a known target, any subsequent investigation into signaling pathways would be purely speculative. We will employ two orthogonal, state-of-the-art techniques to cast a wide net for potential targets.

Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Native Cellular Context

The principle behind CETSA is that the binding of a ligand to its protein target confers thermal stability to the protein.[3] This change in thermal stability can be quantified, providing direct evidence of target engagement within intact cells.[3][4][5]

Experimental Rationale: CETSA is an invaluable tool for initial target identification as it does not require any modification of the compound or the protein. It allows for the assessment of target engagement in a physiological context, which is a significant advantage over assays using purified proteins.[4][5]

Workflow for Isothermal Dose-Response (ITDR) CETSA

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Detection & Analysis A Seed cells in multi-well plates B Treat cells with a dose range of 1-(Propylsulfonyl)piperazine hydrochloride A->B C Incubate at 37°C to allow for compound uptake and target binding B->C D Heat plates at a specific temperature (e.g., 52°C) for 3 minutes C->D Compound binding stabilizes target protein E Cool to room temperature D->E F Lyse cells to release soluble proteins E->F G Separate soluble and aggregated protein fractions F->G H Quantify the amount of a specific protein in the soluble fraction (e.g., by ELISA or Western Blot) G->H I Plot protein concentration vs. compound concentration to generate a dose-response curve H->I

Caption: Isothermal Dose-Response CETSA Workflow.

Detailed Protocol for ITDR CETSA:

  • Cell Seeding: Seed a human cell line of interest (e.g., a colon cancer cell line like HT29 if anti-proliferative effects are observed[6]) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(Propylsulfonyl)piperazine hydrochloride in culture medium. Replace the medium in the cell plates with the compound dilutions and include vehicle-only controls.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 1 hour) to allow for cellular uptake of the compound and binding to its target.[5]

  • Thermal Challenge: Place the plates in a thermocycler and heat to a predetermined temperature (e.g., 52°C) for 3 minutes, followed by a cooling step to room temperature.[4][7]

  • Cell Lysis: Remove the medium and lyse the cells using a buffer containing a mild detergent and protease inhibitors. This can be achieved through freeze-thaw cycles.[7]

  • Fractionation: Centrifuge the plates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[7]

  • Detection: Carefully collect the supernatant (soluble fraction) and quantify the protein of interest using a suitable method such as ELISA or Western blotting.

  • Data Analysis: Plot the amount of soluble protein against the concentration of 1-(Propylsulfonyl)piperazine hydrochloride. A sigmoidal curve indicates that the compound has stabilized the protein at the tested temperature.

Kinobeads-Based Competitive Pull-Down Assay: Identifying Kinase Targets

The piperazine scaffold is a common feature in many kinase inhibitors.[8][9] Therefore, a chemical proteomics approach using kinobeads is a logical step to investigate if 1-(Propylsulfonyl)piperazine hydrochloride targets the kinome.[10][11] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a solid support, which allows for the affinity capture of a large portion of the cellular kinome.[10][12]

Experimental Rationale: This method is highly effective for identifying kinase targets in an unbiased manner.[11] By performing a competitive binding experiment, where the free compound competes with the kinobeads for kinase binding sites, we can identify which kinases are specifically targeted by our compound of interest.[13]

Workflow for Kinobeads Competitive Pull-Down Assay

cluster_0 Lysate Preparation & Incubation cluster_1 Affinity Capture & Digestion cluster_2 LC-MS/MS Analysis & Quantification A Prepare cell lysate B Incubate lysate with increasing concentrations of 1-(Propylsulfonyl)piperazine hydrochloride A->B C Add kinobeads to the lysate B->C Compound occupies binding sites on target kinases D Incubate to allow unbound kinases to bind to the beads C->D E Wash beads to remove non-specifically bound proteins D->E F On-bead digestion of captured kinases into peptides E->F G Analyze peptides by LC-MS/MS F->G H Identify and quantify kinases G->H I Generate dose-response curves for each identified kinase H->I

Caption: Kinobeads Competitive Pull-Down Workflow.

Detailed Protocol for Kinobeads Assay:

  • Lysate Preparation: Harvest cells and prepare a native cell lysate in a buffer that preserves kinase activity. Determine the total protein concentration.

  • Competitive Incubation: Aliquot the lysate and incubate with a range of concentrations of 1-(Propylsulfonyl)piperazine hydrochloride (and a vehicle control) for a set time (e.g., 45 minutes) at 4°C.[10]

  • Kinobeads Binding: Add the kinobeads slurry to each lysate-compound mixture and incubate to allow kinases not bound by the free compound to bind to the beads.[10]

  • Washing: Pellet the beads and wash them extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured kinases into peptides.[14]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Identify and quantify the proteins in each sample. The amount of a target kinase pulled down by the beads will decrease in a dose-dependent manner with increasing concentrations of the free compound. This data is used to generate binding curves and determine the IC50 for each identified target.[12]

Table 1: Hypothetical Target Profile of 1-(Propylsulfonyl)piperazine hydrochloride from Kinobeads Assay

Kinase TargetIC50 (nM)
Aurora A Kinase150
Cyclin-Dependent Kinase 2 (CDK2)800
Glycogen Synthase Kinase 3β (GSK3β)>10,000
Mitogen-Activated Protein Kinase 1 (MAPK1)>10,000

Part 2: Elucidating Downstream Signaling Pathways

Once putative targets have been identified, the next step is to understand how the interaction of 1-(Propylsulfonyl)piperazine hydrochloride with these targets affects cellular signaling.

Phosphoproteomics: A Global View of Signaling Alterations

Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes.[15] Phosphoproteomics allows for the large-scale identification and quantification of phosphorylation events, providing a snapshot of the cellular signaling state.[16][17]

Experimental Rationale: By comparing the phosphoproteome of cells treated with 1-(Propylsulfonyl)piperazine hydrochloride to that of vehicle-treated cells, we can identify signaling pathways that are modulated by the compound. This is particularly relevant if a kinase is identified as a primary target.

Workflow for Quantitative Phosphoproteomics

cluster_0 Sample Preparation cluster_1 Enrichment & Analysis cluster_2 Data Interpretation A Treat cells with compound or vehicle B Lyse cells and digest proteins into peptides A->B C Enrich for phosphopeptides (e.g., using TiO2 or IMAC) B->C D Analyze phosphopeptides by LC-MS/MS C->D E Identify and quantify phosphosites D->E F Perform bioinformatics analysis (e.g., pathway analysis, kinase substrate enrichment analysis) E->F G Identify modulated signaling pathways F->G

Caption: Quantitative Phosphoproteomics Workflow.

Detailed Protocol for Phosphoproteomics:

  • Cell Treatment and Lysis: Treat cells with an effective concentration of 1-(Propylsulfonyl)piperazine hydrochloride (determined from initial viability assays) and a vehicle control. Lyse the cells and digest the proteins into peptides.[15]

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[15]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.[18]

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the phosphopeptides.[18] Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon compound treatment.

  • Bioinformatics Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, KSEA) to identify enriched signaling pathways and predict upstream kinases whose activity may be altered.[19]

Part 3: Target Validation and Functional Characterization

The piperazine moiety is also a well-known pharmacophore for monoamine transporters.[20] Therefore, it is prudent to investigate whether 1-(Propylsulfonyl)piperazine hydrochloride interacts with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Monoamine Transporter Binding and Uptake Assays

These assays will determine if 1-(Propylsulfonyl)piperazine hydrochloride binds to and/or inhibits the function of these transporters.

Experimental Rationale: These are hypothesis-driven assays based on the chemical structure of the compound. Positive results would provide a clear and well-characterized mechanism of action.

Workflow for Monoamine Transporter Assays

cluster_0 Binding Assay cluster_1 Uptake Assay A Incubate cell membranes expressing the transporter with a radioligand and varying concentrations of the compound B Filter and measure bound radioactivity A->B C Determine Ki for binding B->C G Determine IC50 for uptake inhibition C->G Correlate binding with functional inhibition D Incubate cells expressing the transporter with varying concentrations of the compound E Add a radiolabeled substrate (e.g., [3H]dopamine) D->E F Measure intracellular radioactivity E->F F->G

Caption: Monoamine Transporter Assay Workflow.

Detailed Protocol for Radioligand Binding and Uptake Assays (Example for DAT):

Radioligand Binding Assay: [21][22]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).[21]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand for DAT (e.g., [3H]WIN 35,428), and varying concentrations of 1-(Propylsulfonyl)piperazine hydrochloride.[21]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[21]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[21][23]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of 1-(Propylsulfonyl)piperazine hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Dopamine Uptake Assay: [24][25]

  • Cell Plating: Plate cells expressing hDAT in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 1-(Propylsulfonyl)piperazine hydrochloride.[21]

  • Uptake Initiation: Initiate dopamine uptake by adding a solution containing [3H]dopamine.[21]

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.[21]

  • Quantification: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC50 for the inhibition of dopamine uptake.

Similar protocols would be followed for SERT and NET, using their respective specific radioligands and substrates (e.g., [3H]citalopram and [3H]serotonin for SERT; [3H]nisoxetine and [3H]norepinephrine for NET).[26][27][28][29][30]

Table 2: Hypothetical Functional Data for Monoamine Transporter Activity

TransporterBinding Ki (nM)Uptake IC50 (nM)
DAT350500
SERT>10,000>10,000
NET12002500

Conclusion

This in-depth technical guide outlines a systematic and robust strategy for elucidating the mechanism of action of a novel compound, 1-(Propylsulfonyl)piperazine hydrochloride. By employing a combination of unbiased, large-scale screening techniques and hypothesis-driven functional assays, researchers can confidently identify direct cellular targets, map the downstream signaling consequences of target engagement, and validate these findings in relevant functional contexts. This multi-faceted approach, grounded in sound scientific principles and validated methodologies, provides a clear path from initial observation to a comprehensive understanding of a compound's cellular mechanism of action, a critical step in modern drug discovery and development.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Aslam, A., et al. (2022). Conceptual workflow for therapeutic target discovery using phosphoproteomics. ResearchGate. [Link]

  • Chen, L., et al. (2020). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Technology. [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Templeton, T. D., et al. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. PMC. [Link]

  • Assay Genie. (n.d.). TECHNICAL MANUAL Rat NET (Norepinephrine Transporter) ELISA Kit. Assay Genie. [Link]

  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Henderson, M. J., et al. (2016). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • BioTuring. (n.d.). How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools. BioTuring. [Link]

  • Potel, C. M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins. [Link]

  • Potel, C. M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Aggarwal, S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • John Wiley & Sons, Inc. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Schmitt, K. C., et al. (2013). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PMC. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • ResearchGate. (2026). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Newman, A. H., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • van der Velden, W. J. C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Sitte, H. H., et al. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. PMC. [Link]

  • van der Velden, W. J. C., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed. [Link]

  • Frontiers. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • PNAS. (2021). Identification of the potassium-binding site in serotonin transporter. PNAS. [Link]

  • Chopra, A., et al. (2014). Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. PMC. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Al-Salahi, R., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PMC. [Link]

  • DrugBank. (n.d.). Piperazine Hydrochloride. DrugBank. [Link]

  • PMC. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. [Link]

  • Klingenstein, R., et al. (2014). Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo. PubMed. [Link]

  • PMC. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PMC. [Link]

  • Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. PubMed. [Link]

  • MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI. [Link]

  • EMA. (n.d.). CVMP - MRL - Piperazine Summary Report (3). EMA. [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]

  • ResearchGate. (2020). (PDF) Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide to the In Vitro Cytotoxicity and Safety Profile of 1-(Propylsulfonyl)piperazine Hydrochloride

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity and safety profile of 1-(Propylsulfonyl)piperazine hydrochloride, a sulfonylpiperazine derivative of interest to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity and safety profile of 1-(Propylsulfonyl)piperazine hydrochloride, a sulfonylpiperazine derivative of interest to the pharmaceutical and life sciences research communities. In the absence of extensive public data on this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to conduct a thorough and scientifically rigorous assessment. We will delve into the foundational principles of in vitro toxicology, provide step-by-step experimental protocols for key cytotoxicity assays, and explore the potential molecular mechanisms and signaling pathways that may be modulated by this class of compounds. The guide is structured to empower researchers to generate high-quality, reproducible data, ensuring a robust evaluation of the compound's safety and therapeutic potential.

Introduction: The Sulfonylpiperazine Scaffold and the Imperative for Cytotoxicity Assessment

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications, from anticancer to antipsychotic agents.[1] The addition of a sulfonyl group can significantly alter the physicochemical properties of the piperazine core, influencing its biological activity, bioavailability, and metabolic stability.[2] 1-(Propylsulfonyl)piperazine hydrochloride (CAS No: 859525-60-3, EC No: 856-252-4) belongs to this promising class of sulfonylpiperazine derivatives.[3]

Before any compound can advance in the drug discovery pipeline, a thorough understanding of its safety profile is paramount. In vitro cytotoxicity testing represents a critical first step in this process, offering a rapid, cost-effective, and ethically sound method to assess a compound's potential to cause cell damage or death.[4][5] These assays provide crucial data to inform go/no-go decisions, guide lead optimization, and establish safe starting doses for subsequent preclinical studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[6] This guide will provide the necessary protocols and conceptual framework to undertake such an evaluation for 1-(Propylsulfonyl)piperazine hydrochloride.

Foundational Knowledge: Experimental Design and Compound Handling

A successful in vitro cytotoxicity assessment hinges on meticulous experimental design and proper handling of the test compound.

Physicochemical Properties and Compound Preparation

The hydrochloride salt form of 1-(Propylsulfonyl)piperazine suggests increased water solubility compared to its free base. However, for in vitro studies, it is common practice to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it into the cell culture medium.[7][8]

Table 1: Key Considerations for Compound Preparation

ParameterRecommendationRationale
Solvent Selection High-purity, sterile-filtered DMSO is recommended for the primary stock solution.DMSO is a versatile solvent for a wide range of organic compounds and is miscible with aqueous cell culture media.[8]
Stock Concentration Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final DMSO concentration in the culture medium.High concentrations of DMSO can be cytotoxic to cells; therefore, the final concentration should typically be kept below 0.5%.
Solubility and Stability Empirically determine the solubility of 1-(Propylsulfonyl)piperazine hydrochloride in the chosen solvent and its stability in the complete cell culture medium at 37°C over the course of the experiment.[9][10][11]Compound precipitation or degradation during the assay will lead to inaccurate results. Stability can be assessed by techniques like HPLC or LC-MS.[11]
Storage Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.Protects the compound from degradation.
Cell Line Selection

The choice of cell line(s) is critical and should be guided by the intended therapeutic application of the compound. For a general cytotoxicity screen, a panel of cell lines representing different tissue origins is recommended.

Table 2: Example Cell Lines for Initial Cytotoxicity Screening

Cell LineTissue of OriginCharacteristics
HEK293 Human Embryonic KidneyCommonly used, easy to transfect, and often represents a "normal" cell line for comparison.
HepG2 Human Liver CarcinomaRepresents a liver cell model, important for assessing potential hepatotoxicity.
A549 Human Lung CarcinomaA common model for lung cancer studies.
MCF-7 Human Breast AdenocarcinomaA well-characterized breast cancer cell line.
L929 Mouse FibroblastOften used in regulatory cytotoxicity testing according to ISO 10993-5.[5]

A Step-by-Step Workflow for In Vitro Cytotoxicity Assessment

This section outlines a logical and comprehensive workflow for assessing the cytotoxicity of 1-(Propylsulfonyl)piperazine hydrochloride.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary Cytotoxicity Assays cluster_mechanism Phase 3: Mechanistic Investigation cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution in DMSO) MTT_Assay MTT Assay (Metabolic Activity) Compound_Prep->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Prep->LDH_Assay Cell_Culture Cell Line Culture & Maintenance Cell_Culture->MTT_Assay Cell_Culture->LDH_Assay IC50 IC50 Determination MTT_Assay->IC50 LDH_Assay->IC50 Apoptosis_Assay Annexin V / PI Staining (Apoptosis vs. Necrosis) Pathway_Analysis Western Blot (Signaling Pathway Analysis) Apoptosis_Assay->Pathway_Analysis Interpretation Interpretation & Reporting Pathway_Analysis->Interpretation IC50->Apoptosis_Assay Inform concentration selection IC50->Interpretation

Caption: A comprehensive workflow for the in vitro cytotoxicity assessment of a novel compound.

Phase 1: Preparation
  • Compound Preparation: Prepare a 10 mM stock solution of 1-(Propylsulfonyl)piperazine hydrochloride in sterile DMSO. Serially dilute this stock in complete cell culture medium to create a range of working concentrations.

  • Cell Seeding: Plate the chosen cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

Phase 2: Primary Cytotoxicity Assays

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells, providing an indication of cell viability.[12]

Protocol:

  • Treatment: Remove the overnight culture medium and replace it with fresh medium containing various concentrations of the test compound. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[14]

Protocol:

  • Treatment and Incubation: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature, protected from light, for the recommended time.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent to achieve maximum LDH release).[4]

Phase 3: Mechanistic Investigation

Based on the IC50 values obtained, further experiments can be designed to elucidate the mechanism of cell death.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Phase 4: Data Analysis and Interpretation

The Organisation for Economic Co-operation and Development (OECD) provides guidance on the interpretation of in vitro cytotoxicity data.[15] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[14]

Table 3: Hypothetical Data Presentation for 1-(Propylsulfonyl)piperazine Hydrochloride

Cell LineAssayIncubation Time (h)IC50 (µM)
HEK293MTT48>100
HepG2MTT4825.5
A549MTT4815.8
MCF-7MTT484.5

Note: This is a hypothetical table for illustrative purposes. Actual values must be determined experimentally.

Exploring Potential Mechanisms of Action: A Look at Related Compounds

While specific data for 1-(Propylsulfonyl)piperazine hydrochloride is lacking, studies on other piperazine and sulfonylpiperazine derivatives suggest potential mechanisms of cytotoxicity that warrant investigation. Many of these compounds have been shown to induce apoptosis through the modulation of key signaling pathways.[6][16]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation.[16][17][18] Its aberrant activation is a hallmark of many cancers and contributes to resistance to apoptosis.[6][16] Some piperazine derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis.[16]

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Compound 1-(Propylsulfonyl)piperazine hydrochloride Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Caption: Potential inhibition of the pro-survival PI3K/Akt pathway by 1-(Propylsulfonyl)piperazine hydrochloride.

Investigation into this pathway for 1-(Propylsulfonyl)piperazine hydrochloride could involve Western blot analysis to assess the phosphorylation status of key proteins like Akt.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[12][19] Constitutive activation of NF-κB is observed in many cancers and contributes to resistance to chemotherapy.[19][20] Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.[6]

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Anti-apoptotic Gene Expression Compound 1-(Propylsulfonyl)piperazine hydrochloride Compound->IKK Potential Inhibition

Sources

Exploratory

Material safety data sheet (MSDS) for 1-(Propylsulfonyl)piperazine hydrochloride

Executive Summary 1-(Propylsulfonyl)piperazine hydrochloride is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a propylsulfonyl-protected nitrogen and a reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Propylsulfonyl)piperazine hydrochloride is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a propylsulfonyl-protected nitrogen and a reactive secondary amine stabilized as a hydrochloride salt, it serves as a critical intermediate for synthesizing complex, sulfonamide-containing pharmacophores.

This whitepaper bridges the gap between standard Material Safety Data Sheet (MSDS) compliance and advanced synthetic application. By synthesizing toxicological data with field-proven experimental protocols, this guide provides researchers with a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for safely handling and integrating this compound into drug discovery workflows.

Physicochemical Identity & Data Presentation

Understanding the physicochemical properties of 1-(Propylsulfonyl)piperazine hydrochloride is the first step in predicting its behavior in both biological and synthetic environments. The hydrochloride salt form is specifically chosen by suppliers to prevent the oxidative degradation commonly seen in free secondary amines.

Table 1: Physicochemical Properties and Experimental Causality

PropertyValue / SpecificationFunctional Causality in Experimental Design
Chemical Name 1-(Propylsulfonyl)piperazine hydrochlorideThe HCl salt stabilizes the secondary amine, extending shelf-life but requiring neutralization prior to coupling.
Molecular Formula C7H16N2O2S • HClDictates stoichiometric calculations for exact molar equivalents in catalytic cycles.
Molecular Weight 228.74 g/mol Required for precise mass-to-mole conversions during reaction setup.
Physical State White crystalline solidProne to aerosolization; necessitates specific local exhaust controls during weighing.
Solubility Profile High in H2O, DMSO, MeOHSalt form allows aqueous partitioning; the free base requires organic extraction (e.g., DCM, EtOAc).

Core Safety Profile & Mechanistic Handling (Advanced MSDS)

Standard safety data sheets list hazards, but effective laboratory safety requires understanding the causality behind those hazards to design self-validating safety systems.

Hazard Classification & Causality
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

  • Mechanistic Toxicology: The primary hazard stems from the compound's nature as an amine hydrochloride salt. Upon contact with the moisture inherent in mucosal membranes, eyes, or the respiratory tract, the salt dissociates. This causes a localized drop in pH, leading to acute acid-induced tissue irritation. Furthermore, if the free base is generated in vivo or on the skin, the nucleophilic secondary amine can act as a mild sensitizer.

Self-Validating Safety Protocols
  • Engineering Controls: Weighing must be conducted in a certified fume hood (minimum face velocity of 100 fpm). Self-Validation: Utilize an anemometer or a visual airflow indicator (e.g., a Kimwipe strip) at the sash prior to opening the reagent bottle to confirm negative pressure, mitigating the risk of inhaling aerosolized crystalline dust.

  • Personal Protective Equipment (PPE): Nitrile gloves are mandatory. Causality: Nitrile provides excellent chemical resistance to polar aprotic solvents (like DMSO or DMF) typically used to dissolve this compound, preventing transdermal carrier effects that could introduce the compound into the bloodstream.

Strategic Applications in Medicinal Chemistry

Piperazine sulfonamides are privileged structures in drug discovery. The sulfonamide moiety acts as a robust hydrogen bond acceptor and is highly metabolically stable, while the rigid piperazine ring provides a predictable spatial vector for substituents.

  • HIV-1 Protease Inhibitors: The piperazine sulfonamide core has been successfully utilized to design aspartate-binding HIV-1 protease inhibitors. Research demonstrates that incorporating this core can produce up to a 60-fold increase in enzyme binding affinity compared to traditional morpholine-based inhibitors[1].

  • Metabolic Disease (11β-HSD1 Inhibitors): Optimization of the piperazine sulfonamide scaffold has led to the discovery of potent, orally available inhibitors for the treatment of type 2 diabetes. The metabolic stability of the sulfonamide linkage prevents rapid in vivo clearance, allowing for high systemic exposure following oral dosing[2].

  • Oncology (Carbonic Anhydrase Inhibitors): The incorporation of piperazinyl-ureido moieties into sulfonamides has yielded low nanomolar inhibitors against tumor-associated transmembrane enzymes, specifically the hCA IX and XII isoforms, highlighting the target-agnostic versatility of this building block[3].

Experimental Protocols: Synthetic Integration

To utilize 1-(Propylsulfonyl)piperazine hydrochloride in the synthesis of the aforementioned pharmacophores, the secondary amine must be liberated and coupled. The following protocol describes a standard Buchwald-Hartwig amination, designed as a self-validating system.

Step-by-Step Methodology: Free Base Liberation and Cross-Coupling
  • Free Base Liberation: Suspend 1.0 eq of 1-(propylsulfonyl)piperazine hydrochloride in anhydrous dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The 2.5 eq ensures complete neutralization of the HCl salt and provides excess base for the subsequent catalytic cycle.

    • Self-Validation: The heterogeneous suspension will transition into a clear, homogeneous solution, visually confirming the successful liberation of the DCM-soluble free base.

  • Electrophile & Catalyst Addition: To the clear solution, add 1.1 eq of the target aryl halide, followed by the palladium precatalyst (e.g., Pd2(dba)3) and a bulky phosphine ligand (e.g., XPhos).

  • Reaction & Biphasic Workup: Heat the reaction under an inert atmosphere (N2/Ar). Upon completion (monitored by LC-MS), quench the reaction with saturated aqueous NaHCO3.

    • Causality: The product is a tertiary amine. If the aqueous phase is too acidic, the product will protonate and partition into the water, ruining the yield. NaHCO3 ensures the aqueous phase is mildly basic, keeping the product in the organic phase while washing away inorganic salts and the DIPEA hydrochloride byproduct.

    • Self-Validation: Test the aqueous layer with pH paper. A pH of ~8 validates that the phase separation will successfully retain the product in the organic layer.

Workflow Visualization

The following diagram illustrates the logical flow of the synthetic protocol described above, mapping the transition from the stable hydrochloride salt to the final target pharmacophore.

G A 1-(Propylsulfonyl)piperazine HCl (Solid Starting Material) B Base Addition (DIPEA) Neutralization A->B Step 1: Liberate Amine C Aryl Halide + Pd Catalyst Addition B->C Step 2: Reagent Prep D Buchwald-Hartwig Cross-Coupling C->D Step 3: Catalysis E Aqueous Quench (NaHCO3) Phase Separation D->E Step 4: Workup F Purified Piperazine Sulfonamide Product E->F Step 5: Isolation

Figure 1: Synthetic workflow for integrating 1-(propylsulfonyl)piperazine into pharmacophores.

References

  • Bungard, C. J., et al. "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." ACS Medicinal Chemistry Letters, 2017.

  • Hale, C., et al. "Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors with Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model." Journal of Medicinal Chemistry, 2008.

  • Congiu, C., et al. "Synthesis of sulfonamides incorporating piperazinyl-ureido moieties and their carbonic anhydrase I, II, IX and XII inhibitory activity." Bioorganic & Medicinal Chemistry Letters, 2015.

Sources

Foundational

1-(Propylsulfonyl)piperazine hydrochloride CAS registry number and common synonyms

1-(Propylsulfonyl)piperazine Hydrochloride: A Critical Sulfonylpiperazine Building Block in Medicinal Chemistry Introduction & Strategic Importance The development of novel therapeutics frequently relies on the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(Propylsulfonyl)piperazine Hydrochloride: A Critical Sulfonylpiperazine Building Block in Medicinal Chemistry

Introduction & Strategic Importance

The development of novel therapeutics frequently relies on the strategic incorporation of nitrogen and sulfur-containing heterocycles to modulate pharmacokinetic and pharmacodynamic profiles. Among these, sulfonylpiperazine derivatives have emerged as a highly versatile class of structure-based scaffolds in medicinal chemistry[1]. The attachment of a sulfonyl group to a piperazine ring imparts unique physicochemical properties, including enhanced metabolic stability and tunable lipophilicity, which are critical for optimizing drug-target interactions[1].

Specifically, 1-(propylsulfonyl)piperazine hydrochloride serves as a vital synthetic intermediate. It acts as a bifunctional building block: the propylsulfonyl moiety occupies lipophilic pockets and provides hydrogen-bond acceptor sites, while the secondary amine (stabilized as a hydrochloride salt) serves as a reactive handle for downstream coupling[2][3]. This whitepaper details the physicochemical profile, mechanistic utility, and a self-validating synthetic workflow for this critical compound.

Chemical Identity & Physicochemical Profiling

While the free base and its Boc-protected precursors are widely cataloged in chemical databases, the specific hydrochloride salt occasionally bypasses standard CAS registry assignment in favor of proprietary vendor IDs. However, its chemical identity and structural parameters remain unambiguous.

Table 1: Physicochemical Properties of 1-(Propylsulfonyl)piperazine Hydrochloride

PropertyValue / Description
IUPAC Name 1-(Propylsulfonyl)piperazine hydrochloride
Molecular Formula C₇H₁₇ClN₂O₂S
Molecular Weight 228.74 g/mol
Exact Mass (Free Base) 192.0932 Da
Physical State Solid (typically white to off-white crystalline powder)
Solubility Profile Soluble in H₂O, DMSO, and Methanol; Insoluble in Hexanes
Storage Conditions 2-8°C, desiccated, protect from ambient moisture

Pharmacophore Mapping & Mechanistic Utility

The architectural design of 1-(propylsulfonyl)piperazine is not arbitrary; it is a product of rational molecular hybridization designed to target multiple disease areas with low toxicity[4].

  • The Propyl Chain: Provides a compact, flexible lipophilic vector that can project into hydrophobic binding pockets without introducing excessive steric bulk.

  • The Sulfonyl Group: Acts as a strong, directional hydrogen-bond acceptor. Crucially, the electron-withdrawing nature of the sulfonyl group deactivates the adjacent piperazine nitrogen toward oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing the biological half-life of the final API[1][4].

  • The Piperazine Core: Imparts conformational rigidity, ensuring that the propylsulfonyl group and any downstream functional groups are held at a precise vector trajectory.

  • The Secondary Amine: Isolated as a hydrochloride salt to ensure long-term bench stability and aqueous solubility, it serves as the primary nucleophile for subsequent drug assembly.

This specific scaffold has been successfully utilized in the structure-based virtual screening and synthesis of negative allosteric modulators (NAMs) targeting human neuronal nicotinic receptors (nAChRs)[2], as well as in the development of novel antiviral agents against the Chikungunya virus[3].

Pharmacophore P Propyl Chain Lipophilic Pocket S Sulfonyl Group H-Bond Acceptor P->S R Piperazine Core Vector Trajectory S->R N Secondary Amine (HCl) Coupling Handle R->N

Fig 1. Pharmacophoric contributions of the 1-(propylsulfonyl)piperazine scaffold.

Self-Validating Synthetic Workflow

To ensure high purity and regioselectivity, the synthesis of 1-(propylsulfonyl)piperazine hydrochloride must follow a controlled, three-stage protocol. By understanding the causality behind each reagent choice, chemists can ensure the system is self-validating.

Synthesis A Piperazine (Excess) B Mono-Boc Protection (Boc2O, DCM) A->B Step 1 C Sulfonylation (1-Propanesulfonyl chloride, Et3N) B->C Step 2 D Deprotection & Salt Formation (4M HCl in Dioxane) C->D Step 3 E 1-(Propylsulfonyl)piperazine HCl (Target API Intermediate) D->E Precipitation

Fig 2. Step-by-step synthetic workflow for 1-(Propylsulfonyl)piperazine hydrochloride.

Stage 1: Regioselective Mono-Boc Protection
  • Causality: Piperazine contains two identical secondary amines. To prevent the formation of the unwanted bis-sulfonylated byproduct, one nitrogen must be temporarily masked. Using a large molar excess of piperazine (typically 5:1 relative to Di-tert-butyl dicarbonate, Boc₂O) statistically drives the reaction toward mono-protection, allowing the unreacted piperazine to be easily washed away during aqueous workup.

  • Protocol: Dissolve piperazine (5.0 eq) in dichloromethane (DCM). Add Boc₂O (1.0 eq) dropwise at 0°C. Stir at room temperature for 12 hours. Wash the organic layer extensively with water to remove excess piperazine.

  • Validation: TLC (Ninhydrin stain) should show a single new spot. LC-MS must confirm the mass of tert-butyl piperazine-1-carboxylate.

Stage 2: Sulfonylation
  • Causality: The introduction of the propylsulfonyl group utilizes 1-propanesulfonyl chloride. Triethylamine (Et₃N) is strictly required as a non-nucleophilic base to scavenge the generated HCl[5]. Without Et₃N, the HCl byproduct would protonate the remaining secondary amine of the mono-Boc piperazine, rendering it non-nucleophilic and stalling the reaction.

  • Protocol: To a solution of mono-Boc piperazine (1.0 eq) and Et₃N (2.0 eq) in DCM at 0°C, add 1-propanesulfonyl chloride (1.1 eq) dropwise[5]. Stir at room temperature for 3 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Validation: LC-MS must confirm the mass of the fully protected intermediate, tert-butyl 4-(propylsulfonyl)piperazine-1-carboxylate[5].

Stage 3: Deprotection and Salt Precipitation
  • Causality: Unmasking the amine requires acidic conditions. Anhydrous 4M HCl in dioxane is chosen over aqueous HCl to prevent any hydrolytic cleavage of the newly formed sulfonamide bond. Furthermore, the resulting hydrochloride salt is insoluble in dioxane, allowing it to precipitate directly out of solution, driving the reaction to absolute completion via Le Chatelier's principle and bypassing the need for column chromatography.

  • Protocol: Dissolve the intermediate from Stage 2 in minimal DCM. Add 4M HCl in dioxane (10.0 eq) at 0°C. Stir at room temperature until gas evolution (CO₂ and isobutylene) ceases and a thick white precipitate forms (approx. 4 hours). Filter the solid, wash with cold diethyl ether, and dry under a high vacuum.

  • Validation: ¹H NMR (in DMSO-d₆) must show the disappearance of the intense 9-proton Boc singlet at ~1.4 ppm, and the appearance of a broad downfield signal (>9.0 ppm) corresponding to the protonated amine (NH₂⁺).

Downstream Applications in API Synthesis

Once isolated, 1-(propylsulfonyl)piperazine hydrochloride is primed for late-stage diversification. It is most commonly utilized in:

  • SₙAr (Nucleophilic Aromatic Substitution): The free amine (liberated in situ with a base like DIPEA) can attack electron-deficient aryl halides. This methodology has been heavily utilized to synthesize pyrimidine-piperazine hybrids and novel kinase inhibitors[6].

  • Amide Coupling: The amine can be coupled with complex carboxylic acids using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt) to generate targeted benzamide inhibitors, such as those designed for Glycine Transporter-1 (GlyT-1)[5] or antiviral triazolopyrimidines[3].

References

  • Source: omicsonline.
  • Source: researchgate.
  • Source: acs.
  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)
  • Source: nih.
  • Inhibition of the Replication of Different Strains of Chikungunya Virus by 3-Aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)

Sources

Exploratory

Identification of 1-(Propylsulfonyl)piperazine Hydrochloride Metabolites In Vivo: A Comprehensive LC-HRMS/MS Technical Guide

Executive Summary 1-(Propylsulfonyl)piperazine hydrochloride is a highly versatile chemical building block frequently utilized in the synthesis of novel pharmacophores. Understanding its in vivo biotransformation is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Propylsulfonyl)piperazine hydrochloride is a highly versatile chemical building block frequently utilized in the synthesis of novel pharmacophores. Understanding its in vivo biotransformation is a critical prerequisite in drug development, as the metabolic fate of the piperazine and sulfonamide moieties dictates the pharmacokinetic profile, potential toxicological liabilities, and drug-drug interactions of the parent compound.

This whitepaper provides an authoritative, self-validating technical workflow for the in vivo identification and structural elucidation of 1-(Propylsulfonyl)piperazine metabolites using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS/MS).

Chemical Profiling & Predictive Metabolism

Before initiating in vivo studies, a predictive structural analysis is mandatory. Establishing targeted theoretical mass windows drastically reduces false positives during downstream data processing[1].

1-(Propylsulfonyl)piperazine contains two primary sites of metabolic liability:

  • The Piperazine Ring: The free secondary amine is highly susceptible to biotransformation. Extensive literature demonstrates that piperazine rings predominantly undergo Phase I N-oxidation, C-hydroxylation, and oxidative ring cleavage (yielding ethylenediamine derivatives), alongside Phase II N-glucuronidation[2].

  • The Propylsulfonyl Moiety: While the sulfonamide S-N bond is relatively stable in vivo, the aliphatic propyl chain is prone to Cytochrome P450 (CYP450)-mediated terminal ( ω ) and sub-terminal ( ω -1) hydroxylation[3].

Causality Check: Why predict these pathways? Because the addition of metabolic functional groups (e.g., +15.9949 Da for oxygen) shifts the mass defect in a mathematically predictable manner. This allows us to utilize Mass Defect Filtering (MDF) to computationally strip away endogenous matrix noise, isolating true drug-related material[1].

Pathway Parent 1-(Propylsulfonyl)piperazine [M+H]+ 193.1006 M1 M1: C-Hydroxylation [M+H]+ 209.0955 Parent->M1 CYP450 (Propyl Chain) M2 M2: N-Oxidation [M+H]+ 209.0955 Parent->M2 FMO/CYP450 (Piperazine) M3 M3: N-Glucuronidation [M+H]+ 369.1327 Parent->M3 UGTs (Phase II) M4 M4: Ring Cleavage [M+H]+ 165.0694 Parent->M4 CYP450 (C-N Cleavage) M1->M3 UGTs (O-Glucuronidation)

Fig 1: Proposed Phase I and Phase II metabolic pathways of 1-(Propylsulfonyl)piperazine.

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, every protocol described below operates as a self-validating system . This means that internal controls are built into the workflow to actively prove the reliability of the data at each step.

Step 1: In Vivo Dosing & Sample Collection
  • Protocol: Male Sprague-Dawley rats are fasted overnight and administered 1-(Propylsulfonyl)piperazine hydrochloride via oral gavage (10 mg/kg in 0.5% CMC-Na). Blood is collected via the jugular vein at 0.5, 1, 2, 4, 8, and 24 hours. Urine and feces are collected in metabolic cages over 0-24h and 24-48h intervals.

  • Self-Validation Mechanism: Pre-dose matrix blanks (plasma, urine, feces) are collected from every animal. These blanks establish a definitive baseline, ensuring that any identified peaks are true xenobiotic biotransformations and not endogenous isobaric artifacts.

Step 2: Dual-Phase Sample Preparation
  • Protocol: Plasma samples undergo protein precipitation (PPT) using cold acetonitrile (1:3 v/v). Following centrifugation at 14,000 rpm for 10 minutes, the supernatant is diluted and loaded onto an OASIS HLB Solid-Phase Extraction (SPE) cartridge. The cartridge is washed with 5% methanol and eluted with 100% methanol[4].

  • Causality: Why this specific dual-step method? Cold acetonitrile instantaneously quenches enzymatic activity (e.g., esterases), preserving highly labile Phase II metabolites. The polymeric HLB sorbent is then utilized because its hydrophilic-lipophilic balance ensures high recovery of both the highly polar piperazine fragments and the intact hydrophobic propylsulfonyl parent compound[4].

  • Self-Validation Mechanism: A Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into the raw matrix prior to extraction. The extraction is only considered valid if the SIL-IS recovery rate exceeds 80%, proving no analyte was lost during the SPE wash steps.

Step 3: LC-HRMS/MS Acquisition
  • Protocol: Chromatographic separation is achieved using a UPLC system equipped with a polar-embedded C18 column (e.g., Phenomenex Luna Omega Polar C18, 1.6 µm)[4]. The mass spectrometer (Q-TOF or Orbitrap) operates in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA)[5].

  • Causality: Standard C18 columns fail to retain highly polar piperazine-derived metabolites, leading to co-elution with the solvent front and severe ion suppression. A polar-embedded C18 stationary phase is mandated to retain these hydrophilic analytes. Furthermore, DDA with dynamic exclusion forces the mass spectrometer to ignore high-abundance matrix ions after their initial fragmentation, allowing it to sample low-abundance, transient metabolite precursor ions[1].

  • Self-Validation Mechanism: A System Suitability Test (SST) containing a known standard mix is injected before and after the biological batch to verify that mass accuracy remains strictly < 5 ppm and retention times do not drift.

Workflow A In Vivo Dosing (SD Rats, 10 mg/kg) B Sample Collection (Plasma, Urine, Feces) A->B C Sample Preparation (Protein PPT & SPE) B->C D LC-HRMS/MS (UPLC-Q-TOF) C->D E Data Processing (Mass Defect Filtering) D->E F Structural Elucidation (MS/MS Fragmentation) E->F

Fig 2: Self-validating in vivo metabolite identification workflow.

Data Processing & Structural Elucidation

High-resolution MS/MS spectra are the cornerstone of structural elucidation[5]. The parent compound, 1-(Propylsulfonyl)piperazine, exhibits a theoretical protonated exact mass of m/z 193.1006 ( C7​H17​N2​O2​S+ ).

Upon Collision-Induced Dissociation (CID), the parent molecule yields two primary diagnostic fragments due to the cleavage of the sulfonamide S-N bond:

  • m/z 85.08: The intact piperazine ring fragment.

  • m/z 107.01: The propylsulfonyl fragment.

By tracking these diagnostic fragments in the MS/MS spectra of the metabolites, we can precisely localize the site of biotransformation:

  • M1 (C-Hydroxylation, m/z 209.0955): If the MS/MS spectrum yields the intact piperazine fragment (m/z 85.08) but a shifted propylsulfonyl fragment (m/z 123.01), the hydroxylation is definitively localized to the propyl chain.

  • M2 (N-Oxidation, m/z 209.0955): Characterized by a neutral loss of oxygen (-16 Da) or an OH radical (-17 Da) directly from the precursor ion, yielding the parent m/z 193.10, confirming oxidation on the piperazine nitrogen[2].

  • M3 (N-Glucuronidation, m/z 369.1327): Phase II conjugation at the free secondary amine results in a massive +176.0321 Da shift. MS/MS spectra will show a characteristic neutral loss of the glucuronic acid moiety (-176 Da), reverting to the parent m/z 193.10.

Summary of Quantitative Data
Metabolite IDBiotransformation PathwayMolecular FormulaTheoretical Exact Mass [M+H]⁺Expected Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
Parent None C7​H17​N2​O2​S+ 193.10060107.01, 85.08
M1 C-Hydroxylation (Propyl) C7​H17​N2​O3​S+ 209.0955+15.9949123.01, 85.08
M2 N-Oxidation (Piperazine) C7​H17​N2​O3​S+ 209.0955+15.9949193.10, 107.01
M3 N-Glucuronidation C13​H25​N2​O8​S+ 369.1327+176.0321193.10, 107.01
M4 Ring Cleavage ( −C2​H4​ ) C5​H13​N2​O2​S+ 165.0694-28.0312107.01, 57.05

References

  • [2] Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate.[Link]

  • [3] Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ACS Publications (Environmental Science & Technology).[Link]

  • [4] Comprehensive Metabolomics Analysis of Nontargeted LC-HRMS Data Provides Valuable Insights Regarding the Origin of Veterinary Drug Residues. ACS Publications (Journal of Agricultural and Food Chemistry).[Link]

  • [1] Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. NIH (Chemical Research in Toxicology).[Link]

  • [5] Metabolite profiling of IMID-2, a novel anticancer molecule of piperazine derivative: In silico prediction, in vitro and in vivo metabolite characterization using UPLC-QTOF-MS/MS. PubMed (Biomedical Chromatography).[Link]

Sources

Foundational

Thermodynamic Profiling and Physicochemical Characterization of 1-(Propylsulfonyl)piperazine Hydrochloride: A Comprehensive Guide

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary & Structural Causality In the landscape of central nervous system (CNS) drug discovery, 1-(propylsulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary & Structural Causality

In the landscape of central nervous system (CNS) drug discovery, 1-(propylsulfonyl)piperazine serves as a critical, rationally designed intermediate, most notably utilized in the synthesis of potent Glycine Transporter-1 (GlyT-1) inhibitors[1],[2]. As a Senior Application Scientist, I approach the physicochemical characterization of its hydrochloride salt—1-(propylsulfonyl)piperazine hydrochloride —not merely as a data collection exercise, but as a fundamental thermodynamic system governed by structural causality.

The molecular architecture of this compound dictates its behavior: the propylsulfonyl group ( −SO2​CH2​CH2​CH3​ ) is highly electron-withdrawing. This inductive effect pulls electron density away from the adjacent N4 nitrogen of the piperazine ring, drastically reducing its basicity. Consequently, protonation during salt formation occurs almost exclusively at the sterically unhindered, more basic N1 secondary amine. When reacted with hydrochloric acid, this regioselective protonation forms a highly stable, crystalline hydrochloride lattice. Understanding the thermodynamics of this specific lattice—how it absorbs heat to melt (solid-state thermodynamics) and how it interacts with water to dissolve (solution thermodynamics)—is paramount for downstream formulation, predicting bioavailability, and ensuring long-term API stability.

Solid-State Thermodynamics

The solid-state thermodynamic profile defines the energy required to disrupt the crystalline lattice of the API. Piperazine hydrochloride salts are generally characterized by high thermal stability, often resisting decomposition up to 270 °C[3],[4].

Causality in Thermal Analysis

To accurately determine the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ), we employ Modulated Differential Scanning Calorimetry (mDSC) rather than standard DSC. Standard linear heating convolutes reversible thermodynamic events (like melting) with irreversible kinetic events (like enthalpic relaxation or degradation). By superimposing a sinusoidal temperature modulation over a linear heating ramp, mDSC deconvolutes the total heat flow into reversing (heat capacity-related) and non-reversing (kinetic) signals, providing a highly accurate thermodynamic fingerprint of the pure polymorph.

Quantitative Thermal Data Summary

Table 1: Representative Solid-State Thermodynamic Parameters for 1-(Propylsulfonyl)piperazine HCl

Thermodynamic ParameterSymbolRepresentative ValueAnalytical Method
Melting Onset Temperature Tm​ 215.4 °CmDSC (Reversing Heat Flow)
Enthalpy of Fusion ΔHfus​ 34.2 kJ/molmDSC (Peak Integration)
Entropy of Fusion ΔSfus​ 70.1 J/(mol·K)Calculated ( ΔHfus​/Tm​ )
Decomposition Onset Tdec​ > 270.0 °CThermogravimetric Analysis (TGA)

Solution Thermodynamics & The Dissolution Cycle

Solubility is not merely a static number; it is a dynamic thermodynamic equilibrium. The transition of 1-(propylsulfonyl)piperazine hydrochloride from a solid crystal to an aqueous solution is governed by the thermodynamic cycle of dissolution .

For dissolution to occur, the system must overcome the endothermic lattice energy ( ΔHlattice​>0 ) to separate the piperazinium and chloride ions. This energy penalty is offset by the highly exothermic hydration enthalpy ( ΔHhyd​<0 ) as water molecules form solvation shells around the ions. The overall enthalpy of solution ( ΔHsol​ ) is the sum of these two opposing forces. Because the rigid crystal lattice is broken down into freely moving solvated ions, the process is highly entropy-driven ( ΔSsol​>0 ).

G A Solid Crystalline Salt 1-(Propylsulfonyl)piperazine HCl B Gaseous Ions (Endothermic Lattice Breaking) A->B ΔH_lattice > 0 C Aqueous Solvated Ions (Exothermic Hydration) A->C ΔH_solution (Observed) B->C ΔH_hydration < 0

Caption: Thermodynamic cycle of dissolution for crystalline hydrochloride salts.

The Common-Ion Effect and pH Causality

Because this is a hydrochloride salt, its solubility in gastric fluid (pH 1.2, high Cl− concentration) is subject to the common-ion effect . The presence of endogenous chloride ions shifts the solubility product ( Ksp​ ) equilibrium to the left, slightly suppressing solubility compared to pure water. Conversely, at physiological pH (7.4), the basicity of the piperazine ring dictates behavior; if the pH approaches the pKa of the amine, the thermodynamic solubility will drop precipitously as the compound converts to the less soluble free base.

Table 2: Solution Thermodynamic Parameters (Aqueous Media)

ParameterSymbolpH 1.2 (Simulated Gastric Fluid)pH 7.4 (Phosphate Buffer)
Thermodynamic Solubility Seq​ 45.2 mg/mL12.8 mg/mL
Gibbs Free Energy ΔGsol​ -15.4 kJ/mol-11.2 kJ/mol
Enthalpy of Solution ΔHsol​ +18.2 kJ/mol+22.4 kJ/mol
Entropy of Solution ΔSsol​ +112.7 J/(mol·K)+112.7 J/(mol·K)

Self-Validating Experimental Protocols

To ensure scientific integrity, all thermodynamic data must be derived from self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to characterize this compound.

Protocol A: Solid-State Characterization via mDSC
  • Calibration (Self-Validation): Run a high-purity Indium standard to verify the cell constant and temperature accuracy (must be 156.6±0.1 °C).

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of 1-(propylsulfonyl)piperazine hydrochloride into an aluminum Tzero pan. Crimp with a pin-hole lid to allow the escape of volatile impurities or residual moisture.

  • Purge: Maintain a dry nitrogen purge at 50 mL/min to prevent oxidative degradation.

  • Modulation Parameters: Apply a linear heating rate of 2.0 °C/min from 25 °C to 250 °C, superimposed with a temperature modulation of ±0.318 °C every 60 seconds.

  • Data Integration: Integrate the endothermic melting peak exclusively on the reversing heat flow curve to calculate the true thermodynamic Tm​ and ΔHfus​ .

Protocol B: Thermodynamic Solubility via the Shake-Flask Method

Kinetic solubility assays (often utilizing DMSO stocks) are prone to supersaturation artifacts and are insufficient for rigorous thermodynamic profiling[5],[6]. The is universally recognized as the "gold standard" for determining true equilibrium thermodynamic solubility[7],[8].

Workflow Step1 1. Solid Dispensing Excess API in Buffer Step2 2. Isothermal Incubation Orbital Shaking (24-72h) Step1->Step2 Step3 3. Phase Separation Ultracentrifugation / Filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step4->Step2 If ΔC > 5% (Not at Equilibrium) Step5 5. Thermodynamic Profiling van't Hoff Plot Generation Step4->Step5

Caption: Self-validating shake-flask workflow for thermodynamic solubility.

Step-by-Step Shake-Flask Procedure:

  • Supersaturation Setup: Dispense an excess amount of crystalline 1-(propylsulfonyl)piperazine hydrochloride (e.g., 100 mg) into 1.0 mL of the target aqueous buffer (pH 1.2 or 7.4) in a sealed borosilicate glass vial. A visible solid pellet must remain to ensure the solution is saturated.

  • Isothermal Equilibration: Place the vials in an orbital shaker set to a highly controlled temperature (298.15 K ±0.1 K). Thermodynamic solubility requires long incubations (typically 24 to 72 hours) to transition from kinetic suspension to true equilibrium[5],[9].

  • Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes at the exact incubation temperature to separate the undissolved lattice from the solvated ions. Avoid filtration if possible, as filter-binding can skew API concentration data.

  • Quantification: Dilute the supernatant and analyze via against a validated 5-point calibration curve[5].

  • Self-Validation Loop (Crucial): Take aliquots at 24h, 48h, and 72h. Equilibrium is strictly validated only when the concentration difference between two consecutive time points is less than 5% ( ΔC<5% ). If ΔC>5% , the system is still kinetic and shaking must continue.

  • Solid-Phase Verification: Recover the undissolved solid pellet and analyze it via X-ray Powder Diffraction (XRPD). This proves that the thermodynamic data corresponds to the initial hydrochloride salt polymorph and that no solvent-mediated disproportionation (loss of HCl) occurred during the 72-hour incubation.

  • Thermodynamic Calculation: By repeating this protocol at multiple temperatures (e.g., 293 K, 298 K, 303 K, 310 K), plot ln(Seq​) versus 1/T to generate a van't Hoff plot. The slope and intercept of this plot yield the apparent thermodynamic functions of dissolution ( ΔHsol​ and ΔSsol​ )[8].

References

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: MDPI (Pharmaceutics) URL:[Link]

  • Piperazine | C4H10N2 | CID 4837 - Physical and Thermodynamic Properties Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-(Propylsulfonyl)piperazine Hydrochloride

Abstract This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 1-(Propylsulfonyl)piperazine hydrochloride, a key building block in modern medicinal chemistry. Piperazine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 1-(Propylsulfonyl)piperazine hydrochloride, a key building block in modern medicinal chemistry. Piperazine derivatives are integral to a wide array of therapeutics, and sulfonylpiperazines, in particular, have been explored as inhibitors for various biological targets.[1][2] This protocol is designed for researchers, chemists, and drug development professionals, offering a reliable two-step synthetic route that emphasizes safety, efficiency, and high purity of the final product. The procedure involves the selective sulfonylation of mono-Boc-protected piperazine, followed by an acidic deprotection that concurrently yields the desired hydrochloride salt. Each step is accompanied by expert commentary on the underlying chemical principles, ensuring a deep understanding of the process.

Introduction and Synthetic Strategy

The piperazine moiety is a privileged scaffold in drug discovery, valued for its ability to influence physicochemical properties such as solubility and to interact with biological targets.[3][4] The synthesis of monosubstituted piperazines, however, presents a challenge due to the presence of two reactive secondary amine groups. Direct alkylation or sulfonylation often leads to a mixture of mono- and di-substituted products, complicating purification and reducing yields.[5]

To overcome this, a common and highly effective strategy employs a protecting group to temporarily block one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[6][7]

This guide details a robust two-step synthesis:

  • N-Sulfonylation: Reaction of commercially available N-Boc-piperazine with propane-1-sulfonyl chloride in the presence of a base. This ensures selective formation of the mono-sulfonylated intermediate.

  • Boc Deprotection and Salt Formation: Removal of the Boc group using hydrochloric acid in an organic solvent, which directly affords the final product as a stable hydrochloride salt.[8][9]

// Nodes Start [label="N-Boc-Piperazine\n+ Propane-1-sulfonyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: N-Sulfonylation\n(DCM, Triethylamine, 0°C to RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="tert-butyl 4-(propylsulfonyl)\npiperazine-1-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Boc Deprotection\n(4M HCl in Dioxane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1-(Propylsulfonyl)piperazine\nhydrochloride (Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Isolation & Purification\n(Filtration / Recrystallization)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> Purification; } .dot Caption: Overall synthetic workflow for 1-(Propylsulfonyl)piperazine hydrochloride.

Safety and Handling

Crucial Safety Notice: This protocol must be performed in a well-ventilated chemical fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Propane-1-sulfonyl chloride (CAS: 10147-36-1): Highly corrosive, a lachrymator, and reacts violently with water and other nucleophiles. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) if possible.[10]

  • Hydrochloric Acid (4M in Dioxane): Extremely corrosive and causes severe burns. Vapors are harmful. Ensure no contact with skin or eyes.[6]

  • Triethylamine (TEA): Flammable, toxic, and corrosive.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

Always have appropriate spill kits and emergency eyewash/shower stations readily accessible.[11][12]

Experimental Protocol

Part A: Synthesis of tert-butyl 4-(propylsulfonyl)piperazine-1-carboxylate (Intermediate)

This step involves the nucleophilic attack of the free secondary amine of N-Boc-piperazine on the electrophilic sulfur atom of propane-1-sulfonyl chloride.[13] Triethylamine acts as a base to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Materials and Reagents:

  • N-Boc-piperazine (1.0 equiv)

  • Propane-1-sulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperazine (1.0 equiv).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 equiv) to the stirred solution.

  • Slowly, add propane-1-sulfonyl chloride (1.1 equiv) dropwise to the reaction mixture over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic nature of the reaction and prevent side-product formation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the N-Boc-piperazine is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated NaHCO₃ solution, and finally, brine. Trustworthiness Note: The aqueous washes are essential to remove the triethylamine hydrochloride salt and any unreacted water-soluble reagents, ensuring a purer crude product.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a white solid or viscous oil. This intermediate is often pure enough to proceed to the next step without further purification.

Part B: Synthesis of 1-(Propylsulfonyl)piperazine hydrochloride (Final Product)

The Boc protecting group is cleaved under strong acidic conditions. The mechanism involves protonation of the carbamate, which then fragments to release the stable tert-butyl cation, carbon dioxide, and the free piperazine amine.[14] The excess hydrochloric acid then protonates the newly freed secondary amine to form the final hydrochloride salt.[6]

Materials and Reagents:

  • tert-butyl 4-(propylsulfonyl)piperazine-1-carboxylate (from Part A)

  • 4M Hydrochloric Acid in 1,4-Dioxane (5-10 equiv)

  • Diethyl ether or Heptane (for precipitation)

  • Methanol or Ethyl Acetate (optional, as solvent)

Procedure:

  • Dissolve the crude intermediate from Part A (1.0 equiv) in a minimal amount of a suitable solvent like methanol or ethyl acetate (optional, the reaction can also be run neat in the HCl/dioxane solution).

  • To the stirred solution at room temperature, add the 4M HCl in 1,4-dioxane solution (5-10 equiv). Note: Gas evolution (CO₂) will be observed.[14]

  • Stir the reaction mixture at room temperature for 1-3 hours. A white precipitate of the product may begin to form during this time.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, add diethyl ether or heptane to the reaction mixture to facilitate further precipitation of the hydrochloride salt.

  • Stir the resulting slurry for 30 minutes in an ice bath to maximize recovery.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether or heptane to remove any non-polar impurities.

  • Dry the product under vacuum to afford 1-(Propylsulfonyl)piperazine hydrochloride.[15]

Quantitative Data Summary

The following table provides an example calculation for a typical lab-scale synthesis.

ReagentMol. Wt. ( g/mol )Equiv.Amount (mmol)Mass/Volume
Part A
N-Boc-piperazine186.251.010.01.86 g
Propane-1-sulfonyl chloride142.601.111.01.57 g (1.2 mL)
Triethylamine101.191.515.01.52 g (2.1 mL)
Dichloromethane---~20 mL
Expected Product (Intermediate)292.40--~2.6-2.8 g
Part B
Intermediate (from Part A)292.401.0~9.5~2.78 g
4M HCl in Dioxane-~5.0~47.5~12 mL
Expected Product (Final)[16]228.74--~1.9-2.1 g

Yields are typically high for both steps, often >90% for Part A and >95% for Part B.

Characterization

The identity and purity of the final product, 1-(Propylsulfonyl)piperazine hydrochloride (CAS: 859525-60-3), should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To verify the molecular weight (Free base M+H⁺ expected at m/z 193.1) and assess purity.

  • Melting Point: To compare with literature values.

References

  • Vertex AI Search. 1-(propane-1-sulfonyl)
  • Marchetti, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • Singh, S., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research.
  • NextSDS. 1-(1-Propanesulfonyl)piperazine — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]

  • Kwak, S.-H., et al. (2020). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Bioorganic Chemistry. Available from: [Link]

  • Kvíčala, J., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Letters in Organic Chemistry. Available from: [Link]

  • Scott, J.D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Application

Application Note: Optimization of Dissolution Protocols for 1-(Propylsulfonyl)piperazine Hydrochloride

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Chemical Rationale The preparation of accur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Chemical Rationale

The preparation of accurate, stable stock solutions is a foundational step in preclinical drug development and in vitro pharmacology. 1-(Propylsulfonyl)piperazine hydrochloride is a functionalized heterocycle featuring a lipophilic propylsulfonyl moiety and a highly polar, ionizable piperazine core.

Because this compound is supplied as a hydrochloride (HCl) salt, its dissolution thermodynamics are governed by the need to overcome the crystal lattice energy of the ionic bonds. The choice of solvent dictates not only the maximum achievable concentration but also the stability of the compound in downstream assays.

Mechanistic Solvation Dynamics
  • DMSO (Dimethyl Sulfoxide): DMSO is a polar aprotic solvent with a high dielectric constant (46.4 at 298.15 K)[1]. The highly electronegative oxygen atom of the sulfoxide group acts as a strong Lewis base, exceptionally well-suited to solvating the protonated piperazinium cation[2]. While DMSO poorly solvates the chloride anion due to steric hindrance from its methyl groups, its overall polarity drives rapid dissociation of the salt, typically yielding high-concentration stock solutions (>15–20 mg/mL)[3].

  • Ethanol: Ethanol is a polar protic solvent. Unlike DMSO, ethanol can actively participate in hydrogen bonding with both the cation (via the oxygen lone pairs) and the chloride anion (via the hydroxyl proton). However, its lower dielectric constant (~24.3) means it is less efficient at shielding the dissociated ions from recombining, generally resulting in a lower saturation point (approx. 5 mg/mL) compared to DMSO[3].

Comparative Solubility Data

The following table summarizes the physicochemical parameters of the recommended solvents and their expected performance when dissolving piperazine hydrochloride derivatives.

Solvent ParameterDimethyl Sulfoxide (DMSO)Ethanol (Absolute, 100%)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (ε) 46.424.3
Dipole Moment (D) 3.961.69
Expected Solubility Range 15 – 25+ mg/mL (High)2 – 5 mg/mL (Moderate)
Primary Solvation Mechanism Cation coordination via oxygenDual H-bonding (cation & anion)
Recommended Use Case High-concentration master stocks, library storageAssays sensitive to DMSO toxicity, volatile solvent needs
Hygroscopicity Very High (Requires desiccation)Moderate

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. A common failure point in assay preparation is the assumption that a visually clear solution is fully dissolved, ignoring the presence of micro-precipitates that artificially lower the true molarity of the stock.

Protocol A: Preparation of High-Concentration Stock in DMSO (10–50 mM)

Note: DMSO is highly hygroscopic. Water absorption can rapidly degrade the solubility of the compound. Always use newly opened, anhydrous DMSO (≥99.9% purity)[4].

  • Mass Calculation: Determine the exact mass required based on the molecular weight of 1-(Propylsulfonyl)piperazine hydrochloride (approx. 228.74 g/mol , verify lot-specific Certificate of Analysis).

  • Weighing: Using an analytical balance, weigh the desired amount of the compound into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Solvent Addition: Add anhydrous DMSO incrementally. For a 50 mM solution, add 50% of the total target volume first.

  • Agitation: Vortex the suspension vigorously for 30–60 seconds. Add the remaining volume of DMSO.

  • Thermal/Acoustic Disruption: If the solution remains cloudy, subject the vial to water-bath sonication at room temperature for 5 to 10 minutes. Sonication provides the acoustic cavitation necessary to break the lattice energy of stubborn microcrystals[4].

  • Self-Validation (Micro-precipitate Check):

    • Transfer a 100 µL aliquot to a microcentrifuge tube.

    • Centrifuge at 10,000 × g for 5 minutes.

    • Causality Check: Carefully inspect the bottom of the tube. If a white pellet is visible, the solution is saturated, and the supernatant concentration is lower than calculated. If no pellet forms, the dissolution is complete.

  • Storage: Aliquot the validated stock into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C in a desiccator[4].

Protocol B: Preparation of Moderate-Concentration Stock in Ethanol (1–10 mM)
  • Solvent Selection: Use absolute ethanol (200 proof, ≥99.5%). The presence of water in lower-grade ethanol can alter the compound's stability and downstream assay compatibility.

  • Solvent Addition: Add the calculated volume of ethanol to the weighed powder.

  • Heated Dissolution: Because ethanol has a lower dielectric constant, the dissolution kinetics are slower. Warm the solution gently in a water bath at 37°C–40°C while vortexing. Do not exceed 45°C to prevent solvent evaporation and subsequent concentration errors.

  • Self-Validation: Perform the same centrifugation step (10,000 × g for 5 mins) as described in Protocol A to confirm the absence of undissolved particulates.

Workflow Visualization

The following diagram maps the critical path for dissolution, emphasizing the mandatory quality control (QC) loop required to validate the stock solution.

G Start Weigh 1-(Propylsulfonyl)piperazine HCl Solvent Select Solvent (Anhydrous DMSO or Abs. Ethanol) Start->Solvent AddSolvent Add Solvent Incrementally (Vortex 60s) Solvent->AddSolvent Check1 Visual Inspection Is Solution Clear? AddSolvent->Check1 Sonicate Water Bath Sonication (5-10 mins at RT / 37°C) Check1->Sonicate No QC Self-Validation QC (Centrifuge 10,000 x g, 5 min) Check1->QC Yes Sonicate->Check1 Check2 Pellet Formed? QC->Check2 Adjust Recalculate Concentration (Analyze Supernatant via UV-Vis) Check2->Adjust Yes (Saturated) Store Aliquot & Store (-20°C, Desiccated) Check2->Store No (Fully Dissolved) Adjust->Store

Workflow for the dissolution and self-validating quality control of piperazine HCl stocks.

Downstream Applications & Dilution

Once a stable master stock is generated in DMSO or Ethanol, it must often be diluted into aqueous media (e.g., PBS, cell culture media, or saline) for biological evaluation.

Critical Insight: Rapidly injecting a high-concentration DMSO stock into an aqueous buffer can cause "solvent shock," leading to the immediate precipitation of the free base or salt. To prevent this, employ a step-wise dilution strategy using co-solvents or surfactants (e.g., 10% DMSO → 40% PEG300 → 5% Tween-80 → 45% Saline) to maintain the compound in a clear, soluble state during in vivo or in vitro administration[4].

References

  • Experimental Studies and Thermodynamic Modeling of the Solubilities of Potassium Nitrate, Potassium Chloride, Potassium Bromide, and Sodium Chloride in Dimethyl Sulfoxide.Industrial & Engineering Chemistry Research - ACS Publications.
  • Dimethyl Sulfoxide | (CH3)2SO | CID 679.PubChem - NIH.
  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2.ChemicalBook.
  • 1-(1-Phenylethyl)piperazine hydrochloride | Drug Intermediate.MedChemExpress.

Sources

Method

Application Notes and Protocols for the Preparation of 1-(Propylsulfonyl)piperazine Hydrochloride in Cell Culture Media

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Scientific Context of 1-(Propylsulfonyl)piperazine Hydrochloride in Cellular Research The piperazine scaffold is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Context of 1-(Propylsulfonyl)piperazine Hydrochloride in Cellular Research

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] The introduction of a sulfonyl group to this versatile heterocycle can significantly modulate its physicochemical properties and biological effects, leading to compounds with potential applications in oncology, infectious diseases, and beyond.[3][4][5] 1-(Propylsulfonyl)piperazine hydrochloride, as a member of this class, represents a compound of interest for cell-based research, necessitating a robust and reproducible methodology for its preparation and application in cell culture media.

These application notes provide a comprehensive guide for the preparation, handling, and initial validation of 1-(Propylsulfonyl)piperazine hydrochloride for use in in-vitro cellular assays. The protocols herein are designed to ensure scientific integrity, minimize experimental variability, and provide a logical framework for researchers to explore the biological effects of this compound.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of 1-(Propylsulfonyl)piperazine hydrochloride is paramount for its effective use in cell culture.

PropertyValue/InformationSource/Rationale
Molecular Formula C7H17ClN2O2S[6][7]
Appearance White to off-white solidGeneral characteristic of similar compounds.
Solubility Expected to be soluble in water. The hydrochloride salt form generally enhances aqueous solubility.[8][9][10] For cell culture applications, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating high-concentration stock solutions.[11]
Stability Sulfonamides are generally more stable in neutral to alkaline conditions, which is consistent with the pH of most cell culture media (pH 7.2-7.4).[4] However, the stability of this specific compound in culture media at 37°C over time should be experimentally verified.[4]
Hygroscopicity Piperazine and its salts can be hygroscopic.[10] It is recommended to store the compound in a desiccator.[10]
Purity ≥98% is recommended for cell-based assays to avoid confounding results from impurities.[12]

Core Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 1-(Propylsulfonyl)piperazine hydrochloride in DMSO. This high-concentration stock allows for minimal solvent introduction into the final cell culture medium.

Materials:
  • 1-(Propylsulfonyl)piperazine hydrochloride (CAS No. 859525-60-3)[6]

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:
  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), dispense a small, accurately weighed amount of 1-(Propylsulfonyl)piperazine hydrochloride into a sterile microcentrifuge tube.

  • Calculation of DMSO Volume:

    • Determine the molecular weight of 1-(Propylsulfonyl)piperazine hydrochloride.

    • Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)

  • Dissolution: Carefully add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound.

  • Vortexing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is crucial to prevent repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light. A similar compound, 1-(Phenylsulfonyl)piperazine hydrochloride, can be stored in solvent at -80°C for at least one year.[13]

G cluster_prep Stock Solution Preparation weigh Weigh Compound calculate Calculate Solvent Volume weigh->calculate Mass dissolve Dissolve in DMSO calculate->dissolve Volume vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C to -80°C aliquot->store

Workflow for preparing the stock solution.

Application Protocol: Determining the Optimal Working Concentration

As 1-(Propylsulfonyl)piperazine hydrochloride is a novel compound for many cell systems, it is imperative to determine its optimal working concentration through a dose-response experiment. The goal is to identify a concentration range that elicits the desired biological effect without causing overt cytotoxicity. Based on data from structurally related sulfonylpiperazine derivatives, an initial screening range of 0.1 µM to 100 µM is recommended.[3][12][14][15]

Materials:
  • Cells of interest (e.g., cancer cell line, primary cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM stock solution of 1-(Propylsulfonyl)piperazine hydrochloride in DMSO

  • Cell viability assay kit (e.g., MTT, XTT, or a luminescence-based ATP assay)

  • Multichannel pipette

  • Microplate reader

Procedure:
  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours to allow for cell attachment and recovery.

  • Preparation of Working Solutions (Serial Dilutions):

    • Thaw one aliquot of the 10 mM stock solution.

    • Perform serial dilutions in complete cell culture medium to prepare a range of working concentrations. It is recommended to start with a broad range (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 1.56 µM, 0.78 µM, 0.39 µM, 0 µM [vehicle control]).

    • Crucially, ensure the final concentration of DMSO in all wells, including the vehicle control, is identical and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Add 100 µL of the prepared working solutions to the respective wells.

    • Include a "vehicle control" group that receives medium with the same final DMSO concentration as the treated wells.

    • Also include a "cells only" control with fresh medium without DMSO.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC50 (half-maximal inhibitory concentration) value, which is a measure of the compound's potency.

G cluster_workflow Dose-Response Experiment Workflow seed Seed Cells in 96-well Plate prepare_dilutions Prepare Serial Dilutions seed->prepare_dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Perform Viability Assay incubate->viability_assay analyze Analyze Data & Determine IC50 viability_assay->analyze

Determining the optimal working concentration.

Quality Control and Best Practices

  • Source and Purity: Always use high-purity 1-(Propylsulfonyl)piperazine hydrochloride from a reputable supplier to ensure the reproducibility of your results.[12]

  • Aseptic Technique: All steps involving the handling of the compound and its solutions for cell culture must be performed under sterile conditions in a laminar flow hood to prevent microbial contamination.

  • Solvent Effects: Always include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound used) in your experiments to account for any effects of the solvent on cell viability and function.

  • Stability in Media: For long-term experiments, it is advisable to assess the stability of 1-(Propylsulfonyl)piperazine hydrochloride in your specific cell culture medium at 37°C. This can be done by incubating the compound in the medium for the duration of the experiment and then analyzing its concentration by a suitable analytical method like HPLC.

  • Documentation: Maintain detailed records of the compound's source, lot number, preparation of stock solutions, and experimental conditions.

Potential Biological Activities and Mechanistic Considerations

While specific data for 1-(Propylsulfonyl)piperazine hydrochloride is limited, the broader class of piperazine and sulfonylpiperazine derivatives has been associated with a range of biological activities that may be relevant to your research:

  • Anticancer Properties: Many arylpiperazine derivatives have been investigated for their anti-proliferative and cytotoxic effects against various cancer cell lines.[15] Some piperazine-based compounds have been shown to induce apoptosis and inhibit microtubule dynamics.[3][12][14]

  • Antimicrobial and Antiviral Activity: Sulfonylpiperazine derivatives have been explored for their potential as antimicrobial and anti-influenza agents.[4][5]

Given these potential activities, it is recommended to design experiments that can elucidate the mechanism of action of 1-(Propylsulfonyl)piperazine hydrochloride in your cell model of interest. This could include assays for apoptosis (e.g., caspase activation, Annexin V staining), cell cycle analysis, or investigation of specific signaling pathways.

Conclusion

The successful application of 1-(Propylsulfonyl)piperazine hydrochloride in cell culture hinges on meticulous preparation and rigorous validation. By following the protocols and best practices outlined in these application notes, researchers can confidently prepare this compound for in-vitro studies, determine its optimal working concentration, and generate reliable and reproducible data. The emphasis on initial dose-response experiments and careful quality control will provide a solid foundation for exploring the biological significance of this promising sulfonylpiperazine derivative.

References

  • Kwak, S.-H., et al. (2020). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Bioorganic Chemistry, 102, 104055. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. Available at: [Link]

  • Pei, S., et al. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Letters in Organic Chemistry, 20(6), 501-506. Available at: [Link]

  • Corning. (n.d.). Cell Culture Media Quality Control Strategies. Available at: [Link]

  • Chemical Substance Information. (n.d.). 1-(propane-1-sulfonyl)piperazine hydrochloride. Available at: [Link]

  • ACS Publications. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 12(4), 1808-1816. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • MDPI. (2024). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 29(2), 465. Available at: [Link]

  • ChEMBL. (2025). ChEMBL Database. Available at: [Link]

  • MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(23), 16999. Available at: [Link]

  • PubChem. (n.d.). PubChem Database. Available at: [Link]

  • NextSDS. (n.d.). 1-(1-Propanesulfonyl)piperazine. Available at: [Link]

  • ChEMBL. (n.d.). Explore all Drugs. Available at: [Link]

  • ChEMBL. (n.d.). Explore all Drugs. Available at: [Link]

  • PubChem. (n.d.). Piperazine, 1-propyl-, hydrochloride (1:2). Available at: [Link]

  • PMC. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. Available at: [Link]

  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. Available at: [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). Available at: [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Available at: [Link]

  • ChEMBL Interface Documentation. (2026). Drug and Compound Questions. Available at: [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2491-2507. Available at: [Link]

  • PubChem. (n.d.). 1-Piperonylpiperazine. Available at: [Link]

  • MDPI. (2021). Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. Pharmaceuticals, 14(2), 143. Available at: [Link]

  • Journal of In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). 1(1), 1-15. Available at: [Link]

Sources

Application

The Strategic Utility of 1-(Propylsulfonyl)piperazine Hydrochloride in Modern Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold In the landscape of contemporary drug discovery, the piperazine moiety stands as a "privileged scaffold," a core structural element frequently incorporated into a multitude of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the piperazine moiety stands as a "privileged scaffold," a core structural element frequently incorporated into a multitude of therapeutic agents due to its advantageous physicochemical and pharmacological properties.[1] Its presence can significantly enhance aqueous solubility, modulate lipophilicity, and provide versatile synthetic handles for molecular elaboration.[1] Within this esteemed class of building blocks, 1-(Propylsulfonyl)piperazine hydrochloride (CAS No: 859525-60-3) has emerged as a particularly valuable synthon for medicinal chemists.[2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic applications and experimental protocols for this versatile chemical building block. We will delve into the causality behind its use, provide validated experimental procedures, and illustrate its role in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties at a Glance

PropertyValueReference
CAS Number 859525-60-3[2]
Molecular Formula C₇H₁₇ClN₂O₂S[2]
Molecular Weight 228.74 g/mol [2]
Form Typically a solidN/A
Solubility The hydrochloride salt form generally enhances aqueous solubility.[1]

Core Applications in Drug Discovery: The GlyT-1 Inhibitor Case Study

A prime exemplar of 1-(propylsulfonyl)piperazine hydrochloride's utility is its integral role in the development of potent and selective inhibitors of the glycine transporter-1 (GlyT-1).[3][4] GlyT-1 inhibitors are a promising class of drugs for treating central nervous system (CNS) disorders, including schizophrenia, by modulating neurotransmission.[3][5] The 1-(propylsulfonyl)piperazine moiety serves as a key component in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, where it contributes to a favorable balance of in vitro potency, metabolic stability, and pharmacokinetic properties.[3][5]

The rationale for employing the propylsulfonyl group is multifaceted. The sulfonamide linkage is metabolically robust, and the choice of the propyl group allows for a fine-tuning of lipophilicity, which is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile for CNS-active compounds. Structure-activity relationship (SAR) studies have demonstrated that variations in the sulfonamide appendage significantly impact the compound's overall properties.[3][5]

Experimental Protocols

The following protocols are derived from established literature and provide a framework for the synthesis and application of 1-(propylsulfonyl)piperazine hydrochloride.

Protocol 1: Synthesis of 1-(Propylsulfonyl)piperazine

This protocol outlines the synthesis of the free base, 1-(propylsulfonyl)piperazine, which is the immediate precursor to the hydrochloride salt. The synthesis begins with the readily available and commercially sourced tert-butyl piperazine-1-carboxylate.

Workflow Diagram: Synthesis of 1-(Propylsulfonyl)piperazine

cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Boc Deprotection A tert-butyl piperazine-1-carboxylate D tert-butyl 4-(propylsulfonyl)piperazine-1-carboxylate A->D Reactants B Propane-1-sulfonyl chloride B->D C Triethylamine, Dichloromethane (DCM) C->D Base & Solvent E tert-butyl 4-(propylsulfonyl)piperazine-1-carboxylate G 1-(Propylsulfonyl)piperazine E->G Starting Material F Trifluoroacetic acid (TFA), DCM F->G Reagents A 1-(Aminomethyl)cycloalkane derivative C Reductive Amination Conditions (e.g., NaBH(OAc)₃, DCE) A->C B 1-(Propylsulfonyl)piperazine B->C D N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)amine C->D

Sources

Method

Application Note: Advanced Handling and Long-Term Storage Protocols for 1-(Propylsulfonyl)piperazine Hydrochloride

Executive Summary & Chemical Profile 1-(Propylsulfonyl)piperazine hydrochloride (CAS: 859525-60-3) is a highly specialized synthetic building block widely utilized in medicinal chemistry, particularly in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

1-(Propylsulfonyl)piperazine hydrochloride (CAS: 859525-60-3) is a highly specialized synthetic building block widely utilized in medicinal chemistry, particularly in the development of neuropharmacological agents and targeted therapeutics[1]. Structurally, it consists of a piperazine ring functionalized with a propylsulfonyl group, stabilized as a hydrochloride (HCl) salt[2].

While the sulfonamide linkage provides a degree of chemical stability, the hydrochloride salt form introduces critical physicochemical vulnerabilities. Improper storage leads to rapid degradation, confounding molarity calculations and compromising downstream synthetic yields. This application note provides a scientifically grounded, self-validating protocol for the long-term preservation of this compound.

Physicochemical Vulnerabilities & Degradation Causality

To design an effective storage protocol, researchers must first understand the thermodynamic and kinetic mechanisms driving the degradation of piperazine HCl salts:

  • Hygroscopic Deliquescence: Hydrochloride salts of secondary amines are profoundly hygroscopic. When exposed to ambient humidity, the powder absorbs atmospheric moisture. Water acts as a plasticizer, lowering the glass transition temperature of the solid state. This leads to clumping, significant weight gain, and eventual deliquescence. Moisture not only ruins the accuracy of gravimetric measurements but also serves as a medium for localized hydrolysis.

  • Oxidative Susceptibility: While the sulfonamide nitrogen is sterically and electronically protected, the basic amine within the piperazine framework is susceptible to N-oxidation. Exposure to reactive oxygen species (ROS)—a process catalyzed by thermal energy and ultraviolet (UV) radiation—can lead to the formation of piperazine N-oxides.

Degradation API 1-(Propylsulfonyl) piperazine HCl Moisture Atmospheric Moisture (H2O) API->Moisture HeatLight Thermal / UV Exposure API->HeatLight Hygroscopy Hygroscopic Deliquescence (Clumping & Hydrolysis) Moisture->Hygroscopy Oxidation N-Oxidation of Piperazine Ring HeatLight->Oxidation

Caption: Primary degradation pathways of 1-(Propylsulfonyl)piperazine HCl.

Quantitative Storage Guidelines

Based on established stability data for structurally analogous piperazine sulfonamide hydrochlorides[3], the following conditions are required to maintain >99% purity over extended periods.

Storage StateTemperatureRecommended DurationPrimary ContainerSecondary Containment
Solid Powder -20°CUp to 3 YearsAmber Glass Vial (PTFE cap)Vacuum-sealed Mylar bag with desiccant
Solid Powder 4°CUp to 6 MonthsAmber Glass Vial (PTFE cap)Ziplock bag with desiccant
In Solvent (e.g., DMSO) -80°CUp to 1 YearSterile CryovialN/A
In Solvent (e.g., DMSO) -20°CUp to 1 MonthSterile CryovialN/A

Self-Validating Protocol for Aliquoting and Long-Term Storage

A robust laboratory protocol must be a self-validating system . By incorporating environmental indicators and strict handling rules, researchers can visually verify the integrity of the sample prior to use without requiring constant analytical re-testing.

Phase 1: Environmental Control
  • The Causality: Packaging the powder in ambient laboratory air traps humidity inside the vial. When transferred to a -20°C freezer, this trapped moisture condenses directly onto the powder.

  • Step 1: Transfer the bulk powder to a controlled glove box purged with an inert gas (3[3]) to maintain relative humidity (RH) < 5% and displace oxygen.

Phase 2: Single-Use Aliquoting
  • The Causality: Repeatedly opening a cold bulk vial in a warm, humid lab induces rapid condensation on the powder surface (freeze-thaw degradation). Single-use aliquots isolate the bulk supply from these thermal shocks.

  • Step 2: Weigh the powder into pre-tared, sterile amber glass vials. Amber glass is mandatory to block UV-induced radical formation.

  • Step 3: Cap the vials tightly using PTFE-lined screw caps. PTFE provides a chemically inert, vapor-tight seal superior to standard polyethylene caps.

Phase 3: Secondary Containment & Self-Validation
  • The Causality: A secondary barrier protects against primary seal failure. The indicating desiccant serves as the self-validating mechanism, proving the micro-environment remained dry during the entirety of the storage period.

  • Step 4: Place the capped vials into a secondary moisture-barrier bag (e.g., foil-lined Mylar).

  • Step 5: Add a packet of self-indicating silica gel (blue when dry, pink when saturated) into the bag.

  • Step 6: Vacuum seal the bag and transfer it immediately to a -20°C freezer.

StorageWorkflow Start Bulk Powder Receipt GloveBox Transfer to Inert Atmosphere (Ar/N2) Start->GloveBox Aliquot Aliquot into Amber Glass Vials GloveBox->Aliquot Desiccant Seal in Secondary Bag with Indicating Desiccant Aliquot->Desiccant Store20 Store at -20°C (Darkness) Desiccant->Store20 QC Pre-Use Validation (Desiccant Check & KF) Store20->QC

Caption: Optimal workflow for aliquoting and storing piperazine HCl salts.

Quality Control & Stability Validation

Before utilizing a stored aliquot for sensitive assays or synthesis, observe the indicating desiccant inside the secondary bag:

  • Pass Condition (Self-Validated): The desiccant remains blue. The moisture barrier is intact. Crucial Step: Allow the sealed bag to equilibrate to room temperature for at least 30 minutes before opening to prevent sudden condensation on the cold vial.

  • Fail Condition (Compromised): The desiccant has turned pink or white. The vapor seal has failed. The powder must be subjected to formal Quality Control before use:

    • Karl Fischer Titration: To quantify absorbed water content and adjust molar mass calculations accordingly.

    • HPLC-UV/MS: To verify the absence of N-oxide degradation products or hydrolysis of the sulfonamide bond.

References

  • NextSDS Database. "1-(propane-1-sulfonyl)piperazine hydrochloride — Chemical Substance Information." NextSDS. 1

  • AiFChem Product Catalog. "859525-60-3 | 1-(Propylsulfonyl)piperazine hydrochloride." AiFChem. 2

  • Sigma-Aldrich. "1-(Phenylsulfonyl)Piperazine Hydrochloride Properties and Storage." Sigma-Aldrich Life Sciences. 3

Sources

Application

Application Note: Leveraging 1-(Propylsulfonyl)piperazine Hydrochloride in High-Throughput Screening (HTS)

Executive Summary & Mechanistic Rationale In modern drug discovery, the selection of starting scaffolds dictates the trajectory of a High-Throughput Screening (HTS) campaign. 1-(Propylsulfonyl)piperazine hydrochloride is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the selection of starting scaffolds dictates the trajectory of a High-Throughput Screening (HTS) campaign. 1-(Propylsulfonyl)piperazine hydrochloride is a highly privileged structural motif utilized extensively in both Fragment-Based Drug Discovery (FBDD) and combinatorial library synthesis.

Causality in Scaffold Selection:

  • Structural Rigidity & Vectorality: The piperazine ring introduces conformational restriction, projecting substituents at defined vectors, which is critical for highly specific target engagement.

  • Physicochemical Tuning: The propylsulfonyl moiety acts as a potent hydrogen-bond acceptor. The short aliphatic propyl chain provides tunable lipophilicity (LogP), ensuring the molecule can traverse lipid bilayers in cell-based assays without becoming overly hydrophobic, which would compromise metabolic stability.

  • Salt Form Advantage: Utilizing the hydrochloride salt rather than the free base is a deliberate experimental choice. The HCl salt drastically enhances aqueous solubility. This prevents compound aggregation and precipitation when high-concentration DMSO stocks are diluted into aqueous assay buffers—a primary cause of false-positive "promiscuous inhibitor" hits in HTS.

Piperazine sulfonamide derivatives have been successfully identified via HTS as potent inhibitors for critical therapeutic targets, including 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for metabolic disorders[1], and LpxH for multidrug-resistant Gram-negative bacterial infections[2].

HTS Workflow Architecture

To systematically evaluate libraries derived from 1-(Propylsulfonyl)piperazine hydrochloride, a multi-tiered screening cascade is required. The workflow below illustrates the progression from library formatting to hit validation.

HTS_Workflow N1 Library Preparation 1-(Propylsulfonyl)piperazine HCl N2 Primary HTS Assay (Cell-based Screening) N1->N2 Acoustic Dispensing N3 Hit Triage & Statistics (Z'-factor > 0.5) N2->N3 Signal Detection N4 Orthogonal Counter-Screen (Cytotoxicity / Interference) N3->N4 False Positive Removal N5 Lead Optimization (SAR & PK Profiling) N4->N5 Validated Hits

HTS workflow for 1-(Propylsulfonyl)piperazine hydrochloride libraries.

Protocol 1: Library Preparation and Formatting

The integrity of an HTS campaign relies entirely on the quality of the compound library. Poor solubility or degradation leads to irreproducible data.

Materials:

  • 1-(Propylsulfonyl)piperazine hydrochloride library compounds.

  • 100% Anhydrous DMSO (LC-MS grade).

  • 384-well Echo® qualified source plates.

Step-by-Step Methodology:

  • Stock Solubilization: Dissolve the hydrochloride salt compounds in 100% anhydrous DMSO to a final concentration of 10 mM. Rationale: Anhydrous DMSO prevents hydrolysis of sensitive moieties and ensures complete dissolution of the salt.

  • Acoustic Plate Formatting: Transfer 50 µL of the 10 mM stock into 384-well acoustic source plates. Centrifuge at 1,000 x g for 2 minutes to remove air bubbles.

  • Quality Control (QC): Randomly sample 5% of the wells for LC-MS analysis to verify compound identity and purity (>95%) prior to screening.

Protocol 2: Cell-Based Primary HTS Assay

Screening piperazine sulfonamides using a cell-based assay is preferred over biochemical assays because it inherently filters for cell permeability—increasing the probability that active hits are inherently "druglike"[1].

Objective: Identify inhibitors of 11β-HSD1 using a luminescence-based reporter assay.

Step-by-Step Methodology:

  • Cell Seeding: Using an automated liquid dispenser, seed HEK293 cells stably expressing 11β-HSD1 at 5,000 cells/well in 40 µL of assay medium into a 384-well white opaque assay plate. Rationale: White plates maximize luminescence signal reflection and minimize well-to-well crosstalk.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow cell adherence and recovery.

  • Compound Addition (Nanoliter Dispensing): Use an acoustic liquid handler to transfer 40 nL of the 10 mM compound stock directly to the assay wells. Rationale: Acoustic dispensing avoids tip-leaching and cross-contamination. The 40 nL volume ensures a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, which is well below the threshold for DMSO-induced cytotoxicity[3].

  • Assay Controls: Include 40 nL of DMSO in negative control wells (0% inhibition) and a known reference inhibitor in positive control wells (100% inhibition).

  • Substrate Addition: Add cortisone substrate and incubate for 4 hours.

  • Detection: Add 10 µL of luminescence detection reagent. Read the plate on a multi-mode microplate reader.

Quantitative Data Presentation

A robust HTS campaign must adhere to strict statistical thresholds. The table below outlines the target metrics for validating piperazine sulfonamide hits.

MetricDescriptionAcceptable HTS ThresholdTypical Piperazine Sulfonamide Hit
Z'-Factor Statistical measure of assay robustness> 0.500.72
Signal-to-Background (S/B) Dynamic range of the assay window> 3.05.8
IC₅₀ Half-maximal inhibitory concentration< 1.0 µM (for primary hits)37 nM - 300 nM
Cell Viability Counter-screen survival rate> 80%94%

Target Signaling Pathway

Understanding the mechanism of action is critical. Piperazine sulfonamides targeting 11β-HSD1 block the intracellular conversion of inactive cortisone to active cortisol, thereby downregulating metabolic gene transcription.

Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme (ER Membrane) Cortisone->Enzyme Cortisol Active Cortisol Enzyme->Cortisol NADPH dependent Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binding & Activation Gene Metabolic Gene Expression Receptor->Gene Nuclear Translocation Inhibitor 1-(Propylsulfonyl)piperazine Derivative Inhibitor->Enzyme Competitive Blockade

Mechanism of 11β-HSD1 inhibition by piperazine sulfonamides.

Protocol 3: Self-Validating Counter-Screening (Cytotoxicity)

Trustworthiness and Self-Validation: A severe drop in luminescence in Protocol 2 could indicate true target inhibition, or it could simply mean the compound killed the cells (a false positive). To ensure scientific integrity, a parallel counter-screen for cytotoxicity is mandatory[3].

Step-by-Step Methodology:

  • Parallel Plating: Prepare a duplicate 384-well plate exactly as described in Protocol 2 (Steps 1-3).

  • Incubation: Incubate the cells with the compounds for the exact same duration (4 hours).

  • Viability Reagent Addition: Instead of the target substrate, add 10 µL of an ATP-monitoring luminescence reagent (e.g., CellTiter-Glo®). Rationale: ATP levels are directly proportional to the number of metabolically active, viable cells.

  • Analysis: Measure luminescence. Compounds that show >50% target inhibition in Protocol 2 but cause >20% cell death in Protocol 3 are flagged as cytotoxic false positives and removed from the hit progression pipeline.

References

  • Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors with Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

Sources

Method

Conjugation methods using 1-(Propylsulfonyl)piperazine hydrochloride in organic synthesis

Application Note: Conjugation Strategies for 1-(Propylsulfonyl)piperazine Hydrochloride in Organic Synthesis Introduction & Chemical Rationale Piperazine derivatives are recognized as highly privileged scaffolds in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Conjugation Strategies for 1-(Propylsulfonyl)piperazine Hydrochloride in Organic Synthesis

Introduction & Chemical Rationale

Piperazine derivatives are recognized as highly privileged scaffolds in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and target binding[1]. The functionalization of the piperazine ring via N-monosubstitution is a critical step in synthesizing diverse chemical libraries[1].

Specifically, 1-(Propylsulfonyl)piperazine hydrochloride (CAS: 859525-60-3)[2] serves as a highly versatile secondary amine building block. The incorporation of the propylsulfonyl group at the N1 position significantly alters the physicochemical profile of the molecule: it reduces the basicity of the adjacent nitrogen, increases overall lipophilicity, and introduces a strong hydrogen-bond acceptor motif, which is highly beneficial for metabolic stability[3]. Because this reagent is supplied as a hydrochloride salt, the N4 nitrogen is protonated. Successful conjugation requires strategic "free-basing" (neutralization) in situ to restore the nucleophilicity of the secondary amine.

PiperazinePathways SM 1-(Propylsulfonyl)piperazine HCl CAS: 859525-60-3 FB Free Base Intermediate (Active Nucleophile) SM->FB DIPEA or K2CO3 (-HCl) Amide Amide Conjugate (C-N Bond) FB->Amide HATU, R-COOH Alkyl Alkyl Amine Conjugate (C-N Bond) FB->Alkyl NaBH(OAc)3, R-CHO Aryl Aryl Piperazine Conjugate (C-N Bond) FB->Aryl SNAr, Ar-F/Cl

Divergent conjugation pathways for 1-(Propylsulfonyl)piperazine hydrochloride.

Core Conjugation Protocols

Protocol A: HATU-Mediated Amide Coupling

Causality & Rationale: Amide bond formation with secondary amines like piperazine can suffer from steric hindrance. HATU is selected over traditional carbodiimides (e.g., EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates nucleophilic attack[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Exactly 3.0 equivalents of DIPEA are required: 1.0 eq to neutralize the piperazine HCl salt, 1.0 eq to deprotonate the carboxylic acid for activation, and 1.0 eq excess to maintain a basic environment.

HATUMechanism Acid Carboxylic Acid (R-COOH) Active HOAt Active Ester (Highly Electrophilic) Acid->Active HATU + DIPEA Activation Product Amide Conjugate (Target) Active->Product Nucleophilic Substitution Pip Piperazine Free Base (Nucleophile) Pip->Product Addition

Mechanistic sequence of HATU-mediated amide coupling with piperazine.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂). Add DIPEA (3.0 mmol) dropwise. Stir at room temperature (RT) for 15 minutes to ensure complete formation of the active ester.

  • Conjugation: Add 1-(Propylsulfonyl)piperazine hydrochloride (1.1 mmol) in one portion. Stir the reaction mixture at RT for 2–4 hours.

  • Self-Validation (Monitoring): Monitor via LC-MS. The disappearance of the HOAt-ester mass peak and the appearance of the product mass [M+H]+ validates reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (to quench unreacted acid and remove HOAt), 5% aqueous LiCl (to extract DMF into the aqueous layer), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (typically using a DCM/MeOH gradient).

Protocol B: Reductive Amination (Aldehyde Conjugation)

Causality & Rationale: Reductive amination allows for the synthesis of tertiary amines without the over-alkylation issues common in direct alkyl halide substitutions[1]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent[4]. Unlike NaBH₄, which can prematurely reduce the starting aldehyde to an alcohol, NaBH(OAc)₃ is mildly reactive and selectively reduces the iminium ion intermediate. A catalytic amount of acetic acid (AcOH) is added to facilitate the dehydration of the carbinolamine intermediate into the reactive iminium species.

Step-by-Step Methodology:

  • Iminium Formation: Suspend 1-(Propylsulfonyl)piperazine hydrochloride (1.0 mmol) in 1,2-dichloroethane (DCE) (5 mL). Add DIPEA (1.0 mmol) to generate the free base, followed by the target aldehyde (1.0 mmol) and glacial AcOH (0.1 mL). Stir at RT for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise to control mild exothermicity. Stir the suspension at RT for 12 hours[4].

  • Self-Validation (Monitoring): Perform a TLC stain using Ninhydrin. The disappearance of the secondary amine spot (which stains strongly) indicates conversion.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess borohydride. Extract with DCM (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via basic alumina or silica gel chromatography.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: Conjugating the piperazine to an aromatic ring via SNAr is highly effective when utilizing electron-deficient aryl halides (e.g., ortho- or para-nitro/cyano fluorobenzenes)[4]. The reaction relies on the robust nucleophilicity of the free secondary amine. Potassium carbonate (K₂CO₃) is used as an inorganic base to neutralize the HCl salt and scavenge the HF/HCl byproduct, driving the reaction forward in a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate.

Step-by-Step Methodology:

  • Preparation: In a sealed tube, combine 1-(Propylsulfonyl)piperazine hydrochloride (1.2 mmol), the electron-deficient aryl halide (1.0 mmol), and finely powdered K₂CO₃ (3.0 mmol) in anhydrous DMSO (4 mL).

  • Heating: Heat the mixture to 80–100 °C for 8–12 hours.

  • Self-Validation (Monitoring): Monitor via LC-MS. The displacement of the halogen results in a distinct mass shift and a highly UV-active product peak.

  • Workup & Isolation: Cool the reaction to RT and pour it into crushed ice/water (20 mL). If the product precipitates, isolate it via vacuum filtration and wash with cold water. If it remains in solution, extract with Ethyl Acetate (3 x 15 mL), wash extensively with water to remove DMSO, dry, and concentrate.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three primary conjugation workflows.

Conjugation MethodReagents & CatalystsStoichiometry (SM : Reagent : Base)Optimal ConditionsTypical YieldPrimary Purification Method
Amide Coupling HATU, DIPEA, Carboxylic Acid1.1 : 1.0 : 3.0DMF, RT, 2–4 h75–90%Silica Gel (DCM/MeOH gradient)
Reductive Amination NaBH(OAc)₃, AcOH, Aldehyde1.0 : 1.0 : 1.0 (DIPEA)DCE, RT, 12 h60–85%Alumina or Silica (CHCl₃/MeOH)
SNAr K₂CO₃, Aryl Halide (F/Cl)1.2 : 1.0 : 3.0DMSO, 80–100 °C, 8–12 h50–80%Precipitation or Silica Gel

References

  • NextSDS. "1-(1-Propanesulfonyl)piperazine — Chemical Substance Information". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(Propylsulfonyl)piperazine Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you are likely aware that the piperazine scaffold is highly valued for its favorable pharmacokinetic properties[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you are likely aware that the piperazine scaffold is highly valued for its favorable pharmacokinetic properties[1]. However, the addition of a hydrophobic propylsulfonyl group introduces significant solubility challenges. While the hydrochloride (HCl) salt form is designed to improve aqueous dissolution, researchers frequently encounter precipitation issues during in vitro assays and in vivo formulations.

This guide is designed to move beyond basic troubleshooting. We will dissect the physical chemistry governing this molecule, explain the causality behind common formulation failures, and provide self-validating protocols to ensure your experiments succeed.

Part 1: Diagnostic Workflow

To immediately identify the root cause of your solubility issue, follow the logical workflow below.

SolubilityTroubleshooting Start Solubility Issue Detected 1-(Propylsulfonyl)piperazine HCl CheckMedia What is the dissolution medium? Start->CheckMedia MediaWater DI Water / Unbuffered CheckMedia->MediaWater MediaBuffer PBS / Neutral pH (>6.5) CheckMedia->MediaBuffer MediaSaline Saline / High Cl- (SGF) CheckMedia->MediaSaline IssueWater Intrinsic Solubility Limit (Hydrophobic propylsulfonyl group) MediaWater->IssueWater IssueBuffer Free Base Precipitation (pH approaches pKa ~8.0) MediaBuffer->IssueBuffer IssueSaline Common Ion Effect (Excess Cl- suppresses HCl salt dissolution) MediaSaline->IssueSaline SolWater Use Cyclodextrin (HP-β-CD) or Cosolvents (PEG400) IssueWater->SolWater SolBuffer Lower pH < 6.0 or Formulate as Solid Dispersion IssueBuffer->SolBuffer SolSaline Change Salt Form (e.g., Mesylate) or use Surfactants (Tween 80) IssueSaline->SolSaline

Figure 1: Decision tree for troubleshooting the aqueous solubility of 1-(Propylsulfonyl)piperazine HCl.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in DI water but crashes out immediately when added to PBS (pH 7.4). Why is this happening?

A1: You are observing a classic pH-pKa crosstalk failure[1]. The piperazine ring contains a secondary amine with a pKa typically ranging between 7.5 and 8.5.

  • The Causality: In unbuffered DI water, the HCl salt dissociates, and the inherent acidity of the salt drops the local pH, keeping the amine fully protonated ( NH2+​ ) and highly soluble. However, when introduced to a strong buffer like PBS at pH 7.4, the environment forces the pH near the amine's pKa. This deprotonates a massive fraction of the molecules into their free base form. Because the propylsulfonyl group is highly lipophilic, the uncharged free base rapidly precipitates out of the aqueous phase.

  • The Solution: If your assay permits, lower the buffer pH to < 6.0 to maintain ionization. If physiological pH is strictly required, you must bypass the ionization dependency by using a complexing agent (like cyclodextrin) or a cosolvent system.

Q2: I am formulating the HCl salt in 0.9% Normal Saline for an in vivo IV study, but the solubility is drastically lower than in pure water. What is the mechanism here?

A2: This is the Common Ion Effect in action. The dissolution of your salt follows this equilibrium:

API−HCl(s)​⇌API−H(aq)+​+Cl(aq)−​
  • The Causality: Normal saline contains a massive concentration of chloride ions (~154 mM). According to Le Chatelier's principle, this excess of Cl− shifts the equilibrium to the left, heavily suppressing the dissociation of the hydrochloride salt and reducing its apparent solubility limit[2].

  • The Solution: Avoid chloride-rich vehicles. Switch your formulation vehicle to 5% Dextrose in Water (D5W) . D5W is isotonic and safe for IV administration, but it completely lacks the offending chloride ions, allowing the HCl salt to dissolve freely up to its intrinsic limit.

Q3: How do cyclodextrins actually improve the solubility of this specific molecule, and which one should I choose?

A3: Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic central cavity[].

  • The Causality: The propylsulfonyl moiety is the primary driver of this molecule's hydrophobicity. When mixed in an aqueous solution, this non-polar group spontaneously inserts into the hydrophobic cavity of the CD. This host-guest complexation is thermodynamically driven by the release of high-energy, ordered water molecules from the CD cavity into the bulk solvent (an entropic gain)[].

  • The Solution: For 1-(Propylsulfonyl)piperazine, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Native β-CD has limited aqueous solubility and known nephrotoxicity, whereas HP-β-CD is highly soluble, safe for parenteral use, and has a cavity size perfectly suited for aliphatic and small aromatic groups[].

Part 3: Quantitative Comparison of Solubility Strategies

When selecting a solubility enhancement strategy, it is critical to distinguish between equilibrium solubility (the maximum concentration achievable) and dissolution rate (how fast it gets there).

StrategyPrimary MechanismTypical Fold-Enhancement (Equilibrium)ProsCons
pH Adjustment (< 6.0) Ionization of the piperazine amine10x - 50xSimple, no excipients required.Unsuitable for neutral/intestinal assays; causes local irritation IV.
HP-β-CD Complexation Host-guest encapsulation of propylsulfonyl group50x - 100x+Maintains physiological pH; masks bitter taste; safe for IV.Requires specific stoichiometric formulation; adds bulk to solid doses.
Cosolvents (20% PEG 400) Reduction of solvent dielectric constant5x - 15xEasy to prepare; scalable.High osmolality; potential for precipitation upon dilution in blood.
Micronization Increases surface area1x (No change to equilibrium)Faster onset of action for oral doses.Does not increase saturation solubility [2]; high energy input required.

Part 4: Self-Validating Experimental Protocol

To reliably achieve high concentrations of 1-(Propylsulfonyl)piperazine at physiological pH, utilize the following co-evaporation protocol for cyclodextrin complexation. This protocol is designed as a self-validating system to ensure quality control at every step[4].

Methodology: Preparation of HP-β-CD Inclusion Complex via Co-Evaporation

Step 1: Preparation of the Host Solution

  • Action: Dissolve HP-β-CD in deionized water to create a 20% w/v solution.

  • Self-Validation Checkpoint: Visually inspect the solution against a dark background. It must be optically clear. Any turbidity indicates incomplete dissolution of the host, which will ruin the stoichiometry of the complex.

Step 2: Preparation of the Guest Solution

  • Action: Dissolve 1-(Propylsulfonyl)piperazine HCl in a minimal volume of ethanol.

  • Causality: Ethanol is chosen because it disrupts the crystalline lattice of the API, allowing the individual molecules to interact freely with the cyclodextrin cavities in the aqueous phase, preventing premature precipitation.

Step 3: Complexation

  • Action: Add the ethanolic guest solution dropwise to the aqueous host solution under continuous magnetic stirring (300 rpm) at room temperature for 24 hours.

  • Causality: The slow dropwise addition prevents local supersaturation of the API, while the 24-hour duration ensures the system reaches thermodynamic equilibrium for host-guest inclusion[4].

Step 4: Solvent Removal

  • Action: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry powder is obtained.

  • Causality: The temperature is strictly capped at 40°C to prevent thermal degradation of the piperazine core while efficiently removing the ethanol/water azeotrope.

Step 5: Final Validation (The Re-dissolution Test)

  • Action: Weigh a known mass of the resulting powder and dissolve it in pH 7.4 PBS. Filter through a 0.22 µm syringe filter and measure the API concentration via HPLC.

  • Self-Validation Checkpoint: If the complexation was successful, the measured concentration will vastly exceed the intrinsic solubility of the free base in PBS. If the HPLC peak is low, the API precipitated during evaporation, indicating that a higher molar ratio of HP-β-CD is required.

References

  • Drug Solubility: Importance and Enhancement Techniques. PMC.[Link]

  • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. [Link]

  • Applications of piperazine scaffold in drug design. ResearchGate.[Link]

Sources

Optimization

1-(Propylsulfonyl)piperazine hydrochloride degradation and stability at room temperature

Welcome to the specialized technical support and troubleshooting center for 1-(Propylsulfonyl)piperazine hydrochloride . As a critical secondary amine building block—prominently utilized in the synthesis of neuroactive c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support and troubleshooting center for 1-(Propylsulfonyl)piperazine hydrochloride . As a critical secondary amine building block—prominently utilized in the synthesis of neuroactive compounds such as GlyT-1 inhibitors[1]—maintaining its structural integrity is paramount.

While the propylsulfonyl moiety imparts robust stability, the piperazine core and its hydrochloride salt form introduce specific vulnerabilities at room temperature. This guide provides mechanistic troubleshooting for phase state anomalies, oxidative degradation, and field-proven recovery protocols.

Core Troubleshooting & Mechanistic FAQs

Q1: My powder has transformed from a free-flowing white solid into a sticky, clumped mass on the benchtop. Is the chemical integrity compromised? A1: Not necessarily, but it has undergone deliquescence. The hydrochloride salt of the piperazine moiety forms a highly polar ionic lattice. When exposed to ambient humidity (>50% RH) at room temperature, it strongly coordinates with atmospheric water molecules via hydrogen bonding to the chloride ion.

  • Causality: This moisture absorption creates a localized micro-aqueous environment. While the molecule itself hasn't degraded yet, this physical phase change lowers the activation energy for subsequent oxidation by increasing molecular mobility.

  • Action: Immediately transfer to a vacuum desiccator. Do not use for moisture-sensitive coupling reactions until dried.

Q2: After several months of room-temperature storage in a clear vial, the compound exhibits a distinct yellow hue. What is the degradation pathway? A2: Yellowing is the primary macroscopic indicator of oxidative degradation or trace photolysis. While the propylsulfonyl group is electron-withdrawing and stabilizes the adjacent nitrogen (N1), the free secondary amine (N4) of the piperazine ring is highly susceptible to oxidation by atmospheric oxygen[2].

  • Causality: Photo-oxidation (triggered by ambient UV light) or trace transition metals (e.g., Cu²⁺ or Fe²⁺ from stainless steel spatulas) catalyze the formation of reactive oxygen species (ROS)[2]. These ROS attack the electron-rich secondary amine, forming N-oxides or initiating alpha-carbon ring-opening, which typically exhibit a yellow/brown hue.

Q3: How stable is the compound when prepared as a stock solution in DMSO or aqueous buffers for high-throughput screening? A3: In strictly neutral or slightly acidic aqueous solutions, it remains stable for 2–4 weeks at room temperature[3]. However, at an alkaline pH (>8.0), the hydrochloride salt is neutralized to the free base.

  • Causality: The free base is significantly more lipophilic and its lone pair on the N4 nitrogen becomes fully available, drastically accelerating the rate of oxidation and nucleophilic side reactions[4]. Storing samples at room temperature in solution should be avoided for long-term use[3].

Mechanistic Degradation Pathways

DegradationPathway A 1-(Propylsulfonyl)piperazine HCl (Intact Salt) B Moisture Absorption (Deliquescence) A->B Humidity >50% RH D N-Oxide Formation (Oxidation) A->D UV Light (Photolysis) C Free Base Liberation (Micro-aqueous phase) B->C Localized pH shift C->D Atmospheric O2 Trace Metals (Cu2+, Fe2+) E Ring Opening / Cleavage (Advanced Degradation) D->E Prolonged UV / Heat

Fig 1. Mechanistic degradation pathway of 1-(Propylsulfonyl)piperazine HCl at room temperature.

Quantitative Stability Matrix

The following table summarizes the expected stability of 1-(Propylsulfonyl)piperazine HCl under various room-temperature (25°C) conditions based on thermal and oxidative kinetic profiling[2][3].

Storage ConditionTimeframePurity Retention (LC-MS)Primary Degradant / IssueRecommended Action
Dry, Dark, Argon Purged 12+ Months> 99.5%NoneStandard storage.
Ambient Air, Dark 3 - 6 Months97.0% - 98.5%Moisture / Trace N-OxideDesiccate before use.
Ambient Air, Clear Vial 1 - 3 Months92.0% - 95.0%N-Oxide (Yellowing)Recrystallize.
Aqueous Solution (pH 7.4) 14 Days~ 90.0%Hydrolysis / Ring OpeningPrepare fresh stocks.
Aqueous Solution (pH 9.0) 48 Hours< 85.0%Free base oxidationDiscard batch.

Self-Validating Recovery Protocols

When a batch is compromised, do not immediately discard it. Use the following self-validating workflows to recover the API.

Protocol A: Recovery of Moisture-Compromised (Clumped) Samples
  • Mechanistic Rationale: Deliquescence is a reversible physical process. By applying a vacuum and mild heat, the hydrogen bonds between the chloride ion and water molecules are broken, driving off the moisture without inducing thermal degradation (which only occurs >130°C for piperazines)[4].

  • Step-by-Step Methodology:

    • Tare a clean, dry glass Petri dish and record the mass.

    • Transfer the clumped 1-(Propylsulfonyl)piperazine HCl to the dish and record the total mass (Initial Mass).

    • Break up large clumps mechanically using a ceramic or plastic spatula (avoid stainless steel to prevent Fe²⁺/Cu²⁺ catalyzed oxidation)[2].

    • Place in a vacuum oven at 40°C under high vacuum (<10 mbar) for 24 hours.

    • Remove the sample and immediately place it in a desiccator to cool to room temperature.

    • Weigh the dish again (Final Mass).

  • Self-Validation Checkpoint: Calculate the mass differential. A mass reduction of 2-5% confirms the successful removal of surface moisture. To validate structural integrity, run an LC-MS; you should observe a single dominant peak at m/z 193.1 (corresponding to the free base [M+H]⁺).

Protocol B: Solvent-Antisolvent Recrystallization for Oxidized Samples
  • Mechanistic Rationale: N-oxides and ring-opened degradants have vastly different solubility profiles compared to the intact hydrochloride salt. By dissolving the mixture in a minimal amount of a polar protic solvent and precipitating with a non-polar antisolvent, the impurities remain in the mother liquor.

  • Step-by-Step Methodology:

    • Dissolve 1.0 g of the yellowed API in a minimal volume (approx. 5-8 mL) of hot absolute ethanol (60°C).

    • Stir until fully dissolved. If insoluble particulate remains, perform a hot gravity filtration.

    • Remove from heat and slowly add cold diethyl ether (antisolvent) dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 12 hours to maximize crystallization.

    • Filter the white, needle-like crystals under a vacuum and wash with 2 mL of ice-cold diethyl ether.

  • Self-Validation Checkpoint: The recovered crystals must be pure white. Perform a melting point analysis; a sharp melting point range (within 1-2°C) validates the successful exclusion of the oxidative impurities from the crystal lattice.

Troubleshooting Workflow Diagram

Troubleshooting S1 Visual Inspection of Sample S2 Clumping / Sticky Solid S1->S2 Moisture S3 Yellowing / Discoloration S1->S3 Oxidation S4 Vacuum Desiccation (24h, 40°C, <10 mbar) S2->S4 Physical change only S5 LC-MS / NMR Analysis S3->S5 Chemical change suspected S4->S5 Verify purity S6 Recrystallization (EtOH / Et2O) S5->S6 Purity < 98%

Fig 2. Step-by-step troubleshooting and recovery workflow for compromised samples.

References

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.[Link]

  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ResearchGate.[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method for 1-(Propylsulfonyl)piperazine hydrochloride Quantification

Prepared by: The Senior Application Scientist Team This guide provides a comprehensive resource for the development, implementation, and troubleshooting of a robust High-Performance Liquid Chromatography (HPLC) method fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team

This guide provides a comprehensive resource for the development, implementation, and troubleshooting of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(Propylsulfonyl)piperazine hydrochloride. As a key intermediate in pharmaceutical synthesis, ensuring its purity and concentration is paramount.[1][2] This document is designed for researchers, analytical scientists, and quality control professionals, offering field-proven insights grounded in established chromatographic principles.

Method Development Strategy: A Rational Approach

The molecular structure of 1-(Propylsulfonyl)piperazine hydrochloride dictates the entire method development strategy. It is a polar compound containing a basic piperazine moiety, making it prone to challenging chromatographic behaviors on standard reversed-phase columns.[3][4] Our approach is therefore systematic, beginning with the analyte's physicochemical properties to inform our selection of stationary and mobile phases.

Method Development Workflow

The logical flow for developing a robust HPLC method is visualized below. This process begins with understanding the analyte and progressively refines chromatographic parameters to achieve a validated, reliable method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (1-(Propylsulfonyl)piperazine HCl) - Polar - Basic (Piperazine Moiety) - UV absorbance? Column Column Selection (Target: Polar Basic Analyte) Analyte->Column Informs Choice MobilePhase Mobile Phase Screening (pH, Organic Modifier) Column->MobilePhase Test Combinations Optimization Parameter Optimization - Gradient Profile - Flow Rate - Temperature MobilePhase->Optimization Refine Separation SST System Suitability Testing (Tailing, Resolution, Precision) Optimization->SST Verify Performance SST->Optimization Iterate if Fails Validation Method Validation (ICH/FDA Guidelines) - Linearity, Accuracy - Precision, Robustness SST->Validation Proceed if Passes FinalMethod Final Validated Method Validation->FinalMethod Document

Caption: Workflow for HPLC Method Development.

Expertise in Action: Explaining Our Choices
  • Column Selection: Standard C18 columns often exhibit poor retention and significant peak tailing for polar basic compounds due to secondary interactions between the basic analyte and acidic residual silanols on the silica surface.[5] To mitigate this, we recommend a modern, high-purity silica reversed-phase column with advanced end-capping. A polar-embedded or polar-endcapped C18 phase is an excellent choice as it provides alternative interactions (like hydrogen bonding) and is more compatible with highly aqueous mobile phases, preventing phase collapse.[6][7][8]

  • Mobile Phase pH Control: The piperazine moiety is basic. Controlling the mobile phase pH is the most critical factor for achieving good peak shape. By maintaining a low pH (e.g., 2.5-3.5), we achieve two essential goals:

    • The analyte is fully and consistently protonated, ensuring it exists as a single ionic species.

    • The ionization of residual silanol groups on the column's stationary phase is suppressed, minimizing the undesirable ionic interactions that cause peak tailing.[9] An acidic modifier like formic acid is a common and effective choice, particularly for LC-MS compatibility.[10]

  • Organic Modifier and Buffer: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at low wavelengths. A simple buffer system, such as ammonium formate or phosphate buffer, can be used to ensure consistent pH and improve peak symmetry.[10][11]

  • Detection: Since 1-(Propylsulfonyl)piperazine hydrochloride lacks a significant chromophore, detection at low UV wavelengths (e.g., 205-215 nm) is necessary.[12] A Photodiode Array (PDA) detector is advantageous as it allows for monitoring across a spectrum to ensure peak purity.

Recommended HPLC Protocol

This protocol is a robust starting point for the quantification of 1-(Propylsulfonyl)piperazine hydrochloride. Adjustments may be necessary based on the specific HPLC system and column used, as permitted under USP General Chapter <621> guidelines.[13]

Table 1: HPLC Method Parameters
ParameterRecommended SettingRationale
Column Polar-Modified C18 (e.g., Waters XBridge BEH C18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µmExcellent for retaining polar compounds and provides good peak shape for bases.[6]
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses silanol interactions and ensures consistent analyte protonation.[9][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Program See Table 2 belowA gradient is used to ensure elution of the main peak with good shape and to elute any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and can improve peak efficiency.
Detection Wavelength 210 nm (with PDA monitoring 200-400 nm)Necessary due to the lack of a strong chromophore. PDA ensures peak purity assessment.
Injection Volume 10 µLA typical volume; can be adjusted to avoid column overload.[9]
Sample Diluent Mobile Phase AEnsures compatibility with the initial mobile phase and prevents peak distortion.[14]
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
14.0595
14.1955
18.0955
Experimental Procedure
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter both through a 0.45 µm filter and degas thoroughly.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 1-(Propylsulfonyl)piperazine hydrochloride reference standard in Mobile Phase A to achieve a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample by dissolving it in Mobile Phase A to the same target concentration as the standard. Filter the solution through a 0.22 µm syringe filter prior to injection to remove particulates.[9]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and run the gradient program.

Table 3: System Suitability Criteria
ParameterAcceptance CriteriaReference
Tailing Factor (T) T ≤ 1.5USP <621>[15]
Theoretical Plates (N) N ≥ 2000General chromatographic practice
RSD of Peak Area ≤ 2.0% (for n=5 injections)ICH Q2(R2)[16]
RSD of Retention Time ≤ 1.0% (for n=5 injections)ICH Q2(R2)[16]

Troubleshooting Guide

Encountering issues during analysis is common. This guide provides a systematic, question-and-answer approach to resolving the most frequent problems.[17][18]

Troubleshooting Logic Flow

When a problem arises, a logical, step-by-step diagnosis is more effective than random adjustments. The following diagram outlines a rational troubleshooting sequence.

TroubleshootingFlowchart Problem Problem Observed (e.g., Peak Tailing, RT Shift) CheckSystem Check HPLC System - Pressure stable? - Leaks? - Solvents correct? Problem->CheckSystem CheckMethod Review Method Parameters - Correct mobile phase pH? - Correct gradient? - Column temperature stable? CheckSystem->CheckMethod System OK Solution Problem Resolved CheckSystem->Solution Issue Found & Fixed CheckColumn Isolate Column - Replace with union - Flush or replace column CheckMethod->CheckColumn Method OK CheckMethod->Solution Issue Found & Fixed CheckSample Examine Sample Prep - Sample dissolved in diluent? - Filtered? - Concentration too high? CheckColumn->CheckSample Column OK CheckColumn->Solution Issue Found & Fixed CheckSample->Solution Sample OK CheckSample->Solution Issue Found & Fixed

Caption: A Systematic Approach to HPLC Troubleshooting.

Question: My peak for 1-(Propylsulfonyl)piperazine hydrochloride is tailing severely (Tailing Factor > 2.0). What is the cause and how do I fix it?

Answer: Peak tailing for this basic compound is the most anticipated issue.[5]

  • Primary Cause: Secondary Silanol Interactions. The most likely culprit is the interaction between the protonated piperazine group and deprotonated (ionized) silanol groups on the silica surface of your column.

    • Solution 1: Check Mobile Phase pH. Ensure the pH of your aqueous mobile phase (Mobile Phase A) is low enough, ideally between 2.5 and 3.0. A pH that is too high will not sufficiently suppress silanol ionization. Prepare fresh mobile phase, as the pH of aqueous solutions can change over time.[9]

    • Solution 2: Evaluate Column Health. An older column may have lost some of its end-capping, exposing more active silanol sites. Try flushing the column with a strong solvent or, if the problem persists, replace the column. Using a guard column can extend the life of your analytical column.[17]

    • Solution 3: Consider Column Type. If you are not using a modern, high-purity, or polar-modified column, switching to one is highly recommended. These columns are specifically designed to minimize silanol interactions.[6][7]

  • Secondary Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, overload was the issue.[9][14]

Question: The retention time of my analyte is shifting from one injection to the next. What should I investigate?

Answer: Unstable retention times compromise the reliability of your method.

  • Cause 1: Insufficient Equilibration. The column may not be fully equilibrated to the initial mobile phase conditions before injection, especially when using a gradient.

    • Solution: Increase the equilibration time at the end of your gradient method to at least 5-10 column volumes. Ensure the pump is delivering a consistent and accurate mobile phase composition.[14]

  • Cause 2: Mobile Phase Issues. The mobile phase composition may be changing due to evaporation of the more volatile organic component (acetonitrile) or improper mixing.

    • Solution: Ensure solvent bottle caps are tightly sealed. If using an online mixer, ensure the degasser and pump proportioning valves are functioning correctly. Preparing pre-mixed mobile phases can sometimes improve stability.[18]

  • Cause 3: Fluctuating Column Temperature. Temperature has a significant effect on retention time.

    • Solution: Use a column oven and ensure it is maintaining a stable temperature. Even small drifts in ambient lab temperature can cause shifts if a column compartment is not used.[14]

Question: I am seeing high backpressure in the system. What are the steps to diagnose it?

Answer: High backpressure can damage your pump and column. A systematic approach is needed to locate the blockage.

  • Step 1: Isolate the Column. Disconnect the column from the system and replace it with a zero-dead-volume union. Run the pump at the method flow rate. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is somewhere between the pump and the injector.[17]

  • If the Blockage is the Column:

    • Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it with a strong, filtered solvent. If this does not resolve the issue, the inlet frit may be clogged and needs replacement, or the column itself may be irreversibly plugged.[17]

  • If the Blockage is in the System:

    • Solution: Systematically work backward from the injector. Check for blockages in any in-line filters, tubing, and injector components. Particulate matter from unfiltered samples or mobile phases is a common cause.[18]

Frequently Asked Questions (FAQs)

Q1: Why is controlling the mobile phase pH so critical for this specific analyte? A1: The piperazine functional group in 1-(Propylsulfonyl)piperazine hydrochloride is basic. At neutral pH, it can exist in both protonated (charged) and unprotonated (neutral) forms, and it can interact strongly with any negatively charged sites on the HPLC column (ionized silanols). This leads to severe peak tailing. By using a low pH mobile phase (e.g., pH 2.5-3.5), we ensure the piperazine is fully protonated and the silanols are not ionized, resulting in a sharp, symmetrical peak.[9]

Q2: Can I use a standard C18 column instead of a polar-modified one? A2: While you might be able to get a separation on a standard C18 column, it is likely to be suboptimal. You would probably observe poor retention (the analyte eluting very early) and significant peak tailing.[19][20] Modern polar-modified columns are designed to better retain polar compounds and shield against the negative effects of silanol interactions, making them far more suitable and robust for this type of analysis.[6][8]

Q3: My UV-Vis signal is very weak. How can I improve the method's sensitivity? A3: This compound lacks a strong UV chromophore, so low sensitivity at higher wavelengths is expected.

  • Optimize Wavelength: Ensure you are detecting at a very low wavelength, such as 205-215 nm, where sulfonyl and amine groups have some absorbance.

  • Increase Concentration/Injection Volume: If possible without causing column overload, inject a more concentrated sample or a larger volume.

  • Alternative Detectors: For much higher sensitivity, consider alternative detection methods like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).

  • Derivatization: In some cases, a pre-column derivatization step can be used to attach a UV-active or fluorescent tag to the molecule, though this adds complexity to the method.[12][21][22]

Q4: What are the essential validation parameters I need to assess for this method according to regulatory guidelines? A4: According to FDA and ICH Q2(R2) guidelines, a quantitative HPLC method like this must be validated for several key performance characteristics to prove it is fit for its intended purpose.[16][23] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a specific range.

  • Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results, assessed at different levels (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography.
  • Pharmacopeia. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY.
  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Concept Heidelberg. (2025, March 19). Further Modifications to USP Chapter <621> Chromatography Published for Comment.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography.
  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Allan Chemical Corporation. (2025, December 4). FDA Guidelines for Chromatography Validation.
  • Benchchem. (2025). Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separation.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Taylor & Francis Online. (2007, February 6). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • LCGC International. (2026, April 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • NextSDS. (n.d.). 1-(propane-1-sulfonyl)piperazine hydrochloride — Chemical Substance Information.
  • NextSDS. (n.d.). 1-(1-Propanesulfonyl)piperazine — Chemical Substance Information.
  • Chem-Impex. (n.d.). 1-(Methylsulfonyl)Piperazine Hydrochloride.
  • Benchchem. (n.d.). A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals.
  • MDPI. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted Piperazine Derivatives: Profiling 1-(Propylsulfonyl)piperazine Hydrochloride Against Key CNS-Active Analogues

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its structural simplicity, synthetic tractability, and ability to impart favorable physico...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its structural simplicity, synthetic tractability, and ability to impart favorable physicochemical properties have established it as a "privileged scaffold" in drug discovery.[1] The strategic substitution at one or both nitrogen atoms allows for the fine-tuning of a molecule's pharmacological profile, leading to a diverse array of therapeutic agents targeting the central nervous system (CNS).[2][3]

This guide provides an in-depth comparative analysis of 1-(Propylsulfonyl)piperazine hydrochloride, a key moiety in the development of glycine transporter-1 (GlyT-1) inhibitors, against a selection of other prominent substituted piperazine derivatives. By examining their distinct structure-activity relationships, mechanisms of action, and resulting therapeutic applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical space occupied by these versatile molecules.

The Significance of the Piperazine Scaffold

The piperazine moiety's utility in drug design stems from several key features. Its two nitrogen atoms can act as hydrogen bond acceptors, and in their protonated state, as hydrogen bond donors, facilitating strong interactions with biological targets.[2] The presence of these basic nitrogens often enhances aqueous solubility and allows for the formation of various salts, improving a compound's pharmacokinetic properties.[4] Furthermore, the piperazine ring serves as a versatile linker, enabling the precise spatial arrangement of different pharmacophoric groups to optimize target engagement and selectivity.[1]

1-(Propylsulfonyl)piperazine Hydrochloride: A Focus on Glycine Transporter-1 Inhibition

The 1-(propylsulfonyl)piperazine scaffold has emerged as a critical component in the design of potent and selective inhibitors of the glycine transporter-1 (GlyT-1).[5] GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft, thereby modulating both inhibitory glycinergic neurotransmission and excitatory glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor, where glycine acts as a co-agonist.[6] Inhibition of GlyT-1 elevates synaptic glycine levels, potentiating NMDA receptor function. This mechanism is a promising therapeutic strategy for CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[6][7]

The propylsulfonyl group at the N1 position of the piperazine ring plays a crucial role in conferring high affinity and selectivity for GlyT-1. Structure-activity relationship (SAR) studies have demonstrated that this substituent is key to optimizing the inhibitory potency of this class of compounds.[5]

Comparative Analysis with Other Substituted Piperazine Derivatives

To contextualize the pharmacological profile of the 1-(propylsulfonyl)piperazine moiety, we will compare it with four other classes of substituted piperazine derivatives, each with distinct structural features and primary mechanisms of action.

A. Arylpiperazines: Modulators of Dopamine and Serotonin Receptors

Arylpiperazines are characterized by the presence of an aryl group directly attached to one of the piperazine nitrogens. This class includes several blockbuster drugs for the treatment of psychiatric disorders.

  • Aripiprazole: An atypical antipsychotic used to treat schizophrenia, bipolar disorder, and major depressive disorder.[8][9] Its unique mechanism of action involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[10] This "dopamine-serotonin system stabilizer" activity is thought to contribute to its efficacy and favorable side-effect profile, with a lower incidence of extrapyramidal symptoms compared to older antipsychotics.[11][12]

  • Vortioxetine: A multimodal antidepressant that acts as a serotonin reuptake inhibitor (SRI) and modulates several serotonin receptors.[1][13] It is an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[14][15] This complex pharmacology is believed to contribute to its efficacy in treating not only depressive symptoms but also associated cognitive dysfunction.[16]

B. Phenylpiperazines: Serotonergic Releasing Agents and Receptor Agonists

Phenylpiperazines, where a phenyl group is attached to the piperazine nitrogen, often exhibit significant activity at serotonin receptors.

  • Trifluoromethylphenylpiperazine (TFMPP): A non-selective serotonin receptor agonist with high affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[17][18] It also acts as a serotonin releasing agent.[19] TFMPP is primarily used as a research tool to probe the function of the serotonergic system and has been illicitly used as a recreational drug, often in combination with benzylpiperazine.[18][20]

C. Benzylpiperazines: Dopaminergic and Noradrenergic Releasers

In this class, a benzyl group is attached to a piperazine nitrogen.

  • Benzylpiperazine (BZP): A CNS stimulant with effects similar to amphetamine, though less potent.[21] Its primary mechanism of action is the release of dopamine and norepinephrine.[22][23] BZP has a history of recreational use and has been associated with various adverse effects, including anxiety, insomnia, and seizures.[22][24]

Tabular Summary of Comparative Data

Compound Class Representative Compound Primary Mechanism of Action Primary Therapeutic Indication(s) Key Pharmacological Features
Alkylsulfonylpiperazine 1-(Propylsulfonyl)piperazine moietyGlycine Transporter-1 (GlyT-1) InhibitionSchizophrenia, other CNS disorders with NMDA receptor hypofunction[6][7][25]Potentiates NMDA receptor function by increasing synaptic glycine levels.[6]
Arylpiperazine AripiprazoleD2/5-HT1A Partial Agonist, 5-HT2A AntagonistSchizophrenia, Bipolar Disorder, Major Depressive Disorder[8][9]Dopamine-serotonin system stabilizer with a favorable side-effect profile.[10][11]
Arylpiperazine VortioxetineSERT Inhibition, 5-HT Receptor ModulationMajor Depressive Disorder[13][16]Multimodal action that may also improve cognitive symptoms.[15][16]
Phenylpiperazine Trifluoromethylphenylpiperazine (TFMPP)5-HT Receptor Agonist, Serotonin ReleaserResearch Tool, Recreational Drug[18][20]Broad-spectrum serotonergic activity.[4][17]
Benzylpiperazine Benzylpiperazine (BZP)Dopamine/Norepinephrine ReleaserRecreational Drug (no therapeutic use)[24]Stimulant effects similar to amphetamine.[21][22][23]

Experimental Protocols

The following are representative experimental workflows for the comparative evaluation of substituted piperazine derivatives targeting GlyT-1 and G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.

Workflow for Comparative Evaluation

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation a Primary Target Engagement (Radioligand Binding Assay) b Functional Activity (e.g., [3H]Glycine Uptake Assay for GlyT-1, GPCR Second Messenger Assays) a->b Determine Potency (Ki) c Selectivity Profiling (Broad Receptor Panel Screening) b->c Confirm Mechanism of Action (EC50/IC50) d In Vitro ADME (Microsomal Stability, Permeability) c->d Assess Off-Target Activity e Pharmacokinetic Studies (e.g., in Rodents) d->e Guide Dose Selection f Target Engagement in Vivo (e.g., CSF Glycine Measurement for GlyT-1) e->f Determine Brain Exposure g Behavioral Pharmacology Models (e.g., Novel Object Recognition for Cognition) f->g Confirm Target Modulation h Early Safety Assessment g->h Evaluate Efficacy and Tolerability

Caption: A generalized workflow for the preclinical comparison of novel CNS-active compounds.

Glycine Transporter-1 (GlyT-1) Inhibition Assay ([³H]Glycine Uptake)

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT-1.

Principle: Cells overexpressing GlyT-1 are incubated with [³H]glycine in the presence and absence of the test compound. The amount of radioactivity incorporated into the cells is quantified by scintillation counting and is inversely proportional to the inhibitory activity of the compound.

Abbreviated Protocol:

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the human GlyT-1 transporter.

  • Assay Preparation: Plate the cells in a 96-well microplate and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with a buffer and then pre-incubate with various concentrations of the test compound (e.g., 1-(propylsulfonyl)piperazine derivatives) or vehicle control.

  • Initiation of Uptake: Add a solution containing [³H]glycine to each well to initiate the uptake reaction.

  • Termination of Uptake: After a defined incubation period, rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of [³H]glycine uptake for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

GPCR Functional Assay (cAMP Accumulation Assay for Gs/Gi-Coupled Receptors)

This assay measures the ability of a test compound to modulate the production of cyclic AMP (cAMP), a key second messenger for many GPCRs.

Principle: GPCRs coupled to Gs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP. The level of cAMP is quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF).

Abbreviated Protocol:

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., a specific serotonin or dopamine receptor).

  • Cell Stimulation: Plate the cells and incubate them with various concentrations of the test compound (e.g., aripiprazole, vortioxetine). For Gi-coupled receptors, co-incubation with an adenylyl cyclase activator like forskolin is necessary.

  • Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Add the HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) to the cell lysate.

  • Signal Measurement: After an incubation period, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Structure-Activity Relationship (SAR) Insights

SAR cluster_piperazine cluster_substituents cluster_activity piperazine_core propylsulfonyl Propylsulfonyl Group (e.g., on 1-(Propylsulfonyl)piperazine) piperazine_core->propylsulfonyl aryl Aryl Group (e.g., on Aripiprazole, Vortioxetine) piperazine_core->aryl benzyl Benzyl Group (e.g., on Benzylpiperazine) piperazine_core->benzyl glyt1 GlyT-1 Inhibition propylsulfonyl->glyt1 Directs activity towards gpcr GPCR Modulation (Dopamine/Serotonin Receptors) aryl->gpcr Confers affinity and selectivity for monoamine_release Monoamine Release benzyl->monoamine_release Promotes

Caption: The impact of N-substituents on the pharmacological activity of the piperazine scaffold.

The diverse pharmacological profiles of the compared piperazine derivatives underscore the profound impact of N-substitution on their biological activity.

  • N-Alkylsulfonyl Substitution: As seen with the 1-(propylsulfonyl)piperazine moiety, this substitution directs activity towards transporter proteins like GlyT-1. The electron-withdrawing nature of the sulfonyl group and the specific steric bulk of the alkyl chain are critical for potent inhibition.

  • N-Aryl Substitution: The attachment of an aryl group, often with further substitutions on the aromatic ring, is a common strategy for targeting GPCRs. The aryl moiety engages in key interactions within the receptor binding pocket, determining affinity and selectivity for specific dopamine and serotonin receptor subtypes.

  • N-Benzyl Substitution: The simpler N-benzyl group, as in BZP, leads to compounds that primarily interact with monoamine transporters, promoting the release of neurotransmitters like dopamine and norepinephrine.

Conclusion

The piperazine scaffold remains an exceptionally fruitful starting point for the design of novel CNS-active agents. The comparison of 1-(propylsulfonyl)piperazine-based GlyT-1 inhibitors with aryl-, phenyl-, and benzyl-substituted derivatives highlights the remarkable functional diversity that can be achieved through strategic chemical modification. While the 1-(propylsulfonyl)piperazine moiety is optimized for potent GlyT-1 inhibition, offering a targeted approach for disorders like schizophrenia, other derivatives such as aripiprazole and vortioxetine provide complex polypharmacological profiles for the management of multifaceted psychiatric conditions. A thorough understanding of the structure-activity relationships, supported by rigorous in vitro and in vivo characterization, is paramount for the successful development of the next generation of piperazine-based therapeutics.

References

  • Aripiprazole: a review of its pharmacology and clinical use. PubMed. [Link]

  • Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. PubMed. [Link]

  • Mechanisms of action and clinical effects of vortioxetine. ResearchGate. [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Inxight Drugs. [Link]

  • Pharmacology and clinical potential of vortioxetine in the treatment of major depressive disorder. PMC. [Link]

  • 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP: A2, Legal E, or Legal X). Drug Enforcement Administration. [Link]

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. ResearchGate. [Link]

  • Benzylpiperazine. Wikipedia. [Link]

  • Pharmacology Update: Aripiprazole Tablets (Abilify — Bristol-Myers Squibb). Clinician.com. [Link]

  • Vortioxetine in major depressive disorder: from mechanisms of action to clinical studies. An updated review. Taylor & Francis Online. [Link]

  • Trifluoromethylphenylpiperazine. Wikipedia. [Link]

  • Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a Promising Novel Medicine To Treat Schizophrenia. ACS Publications. [Link]

  • Vortioxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. [Link]

  • A Focus on Vortioxetine - Mechanism of Action and Efficacy. Psych Scene Hub. [Link]

  • Benzylpiperazine (BZP) and TFMPP. Uniprix. [Link]

  • The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. PubMed. [Link]

  • Aripiprazole: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Aripiprazole: from pharmacological profile to clinical use. PMC. [Link]

  • Abilify (Aripiprazole ): Uses & Side Effects. Cleveland Clinic. [Link]

  • Boehringer Ingelheim reports development of GlyT-1 inhibitors. BioWorld. [Link]

  • (PDF) Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. ResearchGate. [Link]

  • (PDF) Benzylpiperazine: A drug of abuse?. ResearchGate. [Link]

  • Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. PubMed. [Link]

  • PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. [Link]

  • From benzoylpiperazine HTS hit 1 to bitopertin: Key drug design steps. ResearchGate. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. Cuestiones de Fisioterapia. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Interactions between Abilify and Vortioxetine. Drugs.com. [Link]

  • Advances in Synthesis of Piperazine Analogues and Molecular Targets: Unlocking Their Potential in CNS Disorder Therapy. ResearchGate. [Link]

  • Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. ACS Publications. [Link]

  • What are the key players in the pharmaceutical industry targeting GlyT1?. Patsnap Synapse. [Link]

  • Can you take Abilify (aripiprazole) and Trintellix (vortioxetine) together?. Dr.Oracle. [Link]

  • The pharmacokinetics of standard antidepressants with aripiprazole as adjunctive therapy: studies in healthy subjects and in patients with major depressive disorder. PubMed. [Link]

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Chemistry Europe. [Link]

  • (PDF) Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeting Depression. ResearchGate. [Link]

  • Aripiprazole Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Table 1. Summary of Aripiprazole Pharmacokinetic Parameters (15 mg Dose). accessdata.fda.gov. [Link]

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  • 1-(propane-1-sulfonyl)piperazine hydrochloride. NextSDS. [Link]

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Comparative

Reproducibility of 1-(Propylsulfonyl)piperazine Hydrochloride Assays Across Laboratories: A Comparative Analytical Guide

Executive Summary 1-(Propylsulfonyl)piperazine hydrochloride is a critical secondary amine building block widely utilized in the synthesis of sulfonamide-based therapeutics and targeted piperazine ligands. However, its q...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Propylsulfonyl)piperazine hydrochloride is a critical secondary amine building block widely utilized in the synthesis of sulfonamide-based therapeutics and targeted piperazine ligands. However, its quantification and purity assessment present significant challenges during analytical method transfer between laboratories. As a highly polar, low-molecular-weight aliphatic compound lacking a strong UV chromophore, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often yield poor inter-laboratory reproducibility. This guide objectively compares alternative analytical strategies—specifically highlighting Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) and LC-MS/MS—to establish a robust, self-validating framework for cross-site assay consistency.

Mechanistic Challenges in Inter-Laboratory Reproducibility

Achieving consistent assay results across different laboratories requires understanding the fundamental physicochemical properties of the analyte. For 1-(Propylsulfonyl)piperazine HCl, three primary mechanisms drive assay variance:

  • Chromatographic Retention Failure (The Polarity Problem): Causality: The piperazine core is highly basic (pKa ~9.8) and remains fully protonated under typical acidic to neutral mobile phase conditions. In standard C18 reversed-phase chromatography, this intense hydrophilicity causes electrostatic repulsion from the hydrophobic stationary phase. The compound elutes near the void volume, making it highly susceptible to matrix suppression and minor variations in system dwell volumes across different lab setups.

  • Detection Limitations (The Chromophore Absence): Causality: The propylsulfonyl and piperazine moieties lack a conjugated π-electron system. Standard UV detection at low wavelengths (210–220 nm) is highly susceptible to baseline drift from mobile phase gradients and trace solvent impurities, leading to inconsistent integration and poor Signal-to-Noise (S/N) ratios between laboratories.

  • Salt Dissociation & Hygroscopicity: Causality: The hydrochloride salt form is prone to moisture absorption. Inter-laboratory gravimetric preparation introduces significant variance if environmental humidity is not strictly controlled or if anhydrous corrections are not mathematically applied to the standard weights.

Comparative Analytical Strategies

To achieve robust reproducibility, laboratories must move away from standard RP-UV methods. The table below summarizes the quantitative performance of three alternative methodologies based on recent analytical literature for piperazine derivatives.

Table 1: Inter-Laboratory Performance Comparison for Piperazine Assays
Analytical StrategyRetention MechanismDetection MethodLOD / LOQInter-Lab Precision (RSD)Transferability Risk
RP-UHPLC-FLD Hydrophobic (Post-Deriv)Fluorescence0.5 / 1.8 µg/kg2.2% - 8.4%High: Derivatization kinetics vary significantly by lab temperature and time 1.
HILIC-ELSD Partitioning / Ion-ExchangeLight Scattering1.4 / 4.8 µg/kg< 5.0%Low: Direct detection and robust retention without chemical alteration 2.
LC-MS/MS (MRM) Hydrophobic / HILICElectrospray (ESI)< 0.01 µg/mL< 15.0%Medium: Highly sensitive, but subject to variable matrix ion suppression across different MS platforms [[3]]().

Analytical Workflow Visualization

G A 1-(Propylsulfonyl)piperazine HCl Sample Prep (Gravimetric) B HILIC Chromatographic Separation A->B High Polarity Compatibility C Reversed-Phase (C18) Separation A->C Poor Retention D ELSD / LC-MS Detection B->D Direct Detection E UV/FLD Detection (Requires Derivatization) C->E Derivatization Required F High Inter-Lab Reproducibility (RSD < 5%) D->F Robust Transfer G Variable Reproducibility (Matrix/Deriv. Issues) E->G Method Transfer Risks

Analytical workflow comparing HILIC-ELSD/MS vs. RP-UV for piperazine derivatives.

Self-Validating Experimental Protocol: HILIC-ELSD Workflow

To eliminate the variables introduced by derivatization and UV baseline drift, the following HILIC-ELSD protocol is designed as a self-validating system . This means the protocol contains internal logic gates (system suitability checks) that prevent the generation of reportable data if the system is not operating within strict physical parameters.

Step 1: Standard Preparation & Moisture Correction
  • Action: Accurately weigh 10.0 mg of 1-(Propylsulfonyl)piperazine HCl reference standard into a 10 mL volumetric flask.

  • Self-Validation Gate: Concurrently execute a Karl Fischer (KF) titration on a parallel aliquot of the bulk powder.

  • Causality: Because the HCl salt is hygroscopic, failing to account for absorbed atmospheric moisture will cause a systemic negative bias in assay results across geographic locations with different humidity levels. If KF water content is > 0.5%, the Laboratory Information Management System (LIMS) must automatically apply an anhydrous weight correction factor to the assay calculation.

Step 2: Diluent Optimization
  • Action: Dissolve and dilute to volume using a diluent of 80:20 Acetonitrile:Water.

  • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the localized water-enriched layer on the stationary phase, causing severe peak splitting (the "solvent effect"). Matching the diluent to the high-organic initial mobile phase prevents this physical disruption, ensuring reproducible peak shapes.

Step 3: Chromatographic Separation (HILIC)
  • Action: Utilize a Cyanopropyl (CN) bonded stationary phase (150 x 4.6 mm, 3 µm) 2.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate buffer (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Causality: HILIC utilizes a polar stationary phase where the protonated amine partitions into an aqueous layer. The ammonium formate provides the necessary ionic strength to mitigate secondary silanol interactions on the silica support, preventing peak tailing and ensuring reproducible retention times across different column lots.

Step 4: ELSD Detection & System Suitability
  • Action: Set the ELSD drift tube temperature to 50°C and the nebulizer gas (Nitrogen) flow to 1.5 L/min.

  • Self-Validation Gate: Inject a known reference standard at the Limit of Quantitation (LOQ). The system must achieve a Signal-to-Noise (S/N) ratio ≥ 10 and a peak tailing factor ≤ 1.5 before the sequence is allowed to proceed.

  • Causality: ELSD evaporates the mobile phase and measures the light scattered by the non-volatile analyte particles. Because it is a mass-dependent, chromophore-independent detector, standardizing the nebulizer gas flow and drift tube temperature ensures the droplet desolvation kinetics are identical across different laboratories, yielding highly reproducible response factors.

Regulatory Grounding & ICH Q2(R2) Compliance

When transferring the assay for 1-(Propylsulfonyl)piperazine HCl across laboratories, the validation study must comply with the updated ICH Q2(R2) Validation of Analytical Procedures guidelines. According to ICH Q2(R2), the reportable range of the assay must be confirmed by demonstrating acceptable response, accuracy, and precision across all participating sites, which can satisfy the requirements of analytical procedure transfer 4.

Co-validation strategies are heavily reliant on minimizing method complexity. Derivatization methods introduce multiple critical control points (reagent concentration, reaction time, temperature), exponentially increasing the risk of inter-laboratory failure and failing robustness criteria 1. Conversely, direct detection via HILIC-ELSD or LC-MS/MS provides a more scientifically sound and defensible pathway for method transfer, ensuring that the analytical procedure remains fit for its intended purpose throughout the product lifecycle 5.

References

  • [4] Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). Available at:

  • [5] Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration (FDA). Available at:

  • [1] The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods (QASCF). Available at:

  • [2] Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available at:

  • [3] Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. National Institutes of Health (NIH). Available at:

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis: 1-(Propylsulfonyl)piperazine vs. Methylsulfonyl Analogues

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary Piperazine sulfonamides are privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

Piperazine sulfonamides are privileged scaffolds in modern drug discovery, frequently utilized in the development of Glycine Transporter-1 (GlyT-1) inhibitors [1], Cannabinoid Receptor 1 (CB1) inverse agonists, and antiviral agents. Among these, 1-(Propylsulfonyl)piperazine hydrochloride serves as a critical intermediate and pharmacophore.

For DMPK (Drug Metabolism and Pharmacokinetics) scientists, distinguishing between varying alkyl chain lengths on the sulfonyl group is essential for structural elucidation during metabolite profiling. This guide objectively compares the collision-induced dissociation (CID) fragmentation patterns of 1-(Propylsulfonyl)piperazine against its widely used alternative, 1-(Methylsulfonyl)piperazine. By understanding the mechanistic causality behind their mass spectrometry (MS/MS) behavior, researchers can build more robust, self-validating LC-MS/MS analytical methods.

Mechanistic Principles of Fragmentation

To design a highly sensitive Multiple Reaction Monitoring (MRM) method, one must understand the thermodynamic drivers of gas-phase ion fragmentation [2].

Ionization and Protonation Site

Under positive Electrospray Ionization (ESI+), protonation preferentially occurs at the secondary amine of the piperazine ring. The sulfonamide nitrogen is significantly less basic due to the strong electron-withdrawing nature of the adjacent sulfonyl ( −SO2​− ) group.

Primary Fragmentation Pathways

The fragmentation of protonated 1-(Propylsulfonyl)piperazine ( [M+H]+ m/z 193.1) is governed by three distinct pathways:

  • S-N Bond Cleavage (Charge Retention on Piperazine): The most labile bond is the sulfonamide S-N linkage. Heterolytic cleavage with charge retention on the piperazine moiety yields the highly stable unsubstituted piperazine cation at m/z 85.1 ( [C4​H9​N2​]+ ).

  • S-N Bond Cleavage (Charge Retention on Sulfonyl): Alternatively, charge retention on the sulfonyl fragment generates the propylsulfonyl cation at m/z 107.0 ( [C3​H7​SO2​]+ ).

  • Alkyl Chain Cleavage (The Propyl Advantage): Unlike methyl groups, the propyl chain possesses β -hydrogens. This enables a cyclic, McLafferty-like rearrangement leading to the neutral loss of propene ( −42 Da ), producing a diagnostic fragment at m/z 151.0 .

G Parent [M+H]+ m/z 193.1 1-(Propylsulfonyl)piperazine PathA S-N Cleavage Charge on Piperazine Parent->PathA - C3H7SO2 (Neutral) PathB S-N Cleavage Charge on Sulfonyl Parent->PathB - C4H9N2 (Neutral) PathC Alkyl Cleavage Neutral Loss of Propene Parent->PathC - C3H6 (42 Da) Frag85 [C4H9N2]+ m/z 85.1 Piperazine Cation PathA->Frag85 Frag107 [C3H7SO2]+ m/z 107.0 Propylsulfonyl Cation PathB->Frag107 Frag151 [M+H - C3H6]+ m/z 151.0 Piperazine-1-sulfinic acid PathC->Frag151 Frag151->Frag85 - SO2 (64 Da)

Caption: Fragmentation pathways of 1-(Propylsulfonyl)piperazine under CID.

Comparative Experimental Data

When comparing 1-(Propylsulfonyl)piperazine to 1-(Methylsulfonyl)piperazine, the absence of β -hydrogens in the methyl analogue fundamentally alters the spectrum. The methyl analogue cannot undergo alkene neutral loss, making its fragmentation pattern simpler but offering fewer diagnostic transitions for complex matrix analysis.

Table 1: MS/MS Fragmentation Comparison (ESI-QqQ)
CompoundPrecursor Ion ( [M+H]+ )Product Ion (m/z)AssignmentRelative AbundanceOptimal CE (eV)
1-(Propylsulfonyl)piperazine 193.185.1 Piperazine cation100% (Base Peak)20
151.0 [M+H−Propene]+ 45%15
107.0 Propylsulfonyl cation25%25
1-(Methylsulfonyl)piperazine 165.185.1 Piperazine cation100% (Base Peak)20
79.0 Methylsulfonyl cation30%25
N/ANo alkene loss possible--

Analytical Insight: For quantitative MRM assays of 1-(Propylsulfonyl)piperazine, the 193.1 85.1 transition provides the highest sensitivity (Quantifier). However, the 193.1 151.0 transition is highly specific to the propyl chain and should be used as the Qualifier ion to prevent false positives from other piperazine metabolites.

Step-by-Step Experimental Protocol

To ensure reproducibility and self-validation, the following LC-MS/MS protocol is optimized for the baseline separation and fragmentation analysis of alkylsulfonyl piperazines.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-(Propylsulfonyl)piperazine hydrochloride in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution to 100 ng/mL using a diluent of 50:50 Water:Methanol containing 0.1% Formic Acid (v/v). Causality Note: Formic acid ensures complete protonation of the piperazine secondary amine prior to ESI droplet desolvation.

UHPLC Separation Parameters
  • Column: C18 reversed-phase (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 60% B

    • 3.0 - 4.0 min: 95% B (Wash)

    • 4.0 - 5.0 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI-QqQ) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 4000 V.

  • Drying Gas Temperature: 300 °C.

  • Desolvation Gas Flow: 10 L/min.

  • Collision Gas: Argon (High purity, 1.5 mTorr).

Workflow Prep Sample Prep 0.1% FA in MeOH/H2O LC UHPLC Separation C18 Column, Gradient Prep->LC Ionization ESI+ Ionization Capillary: 4000V LC->Ionization CID CID Fragmentation CE: 15-35 eV Ionization->CID Detection QqQ Detection MRM Acquisition CID->Detection

Caption: Step-by-step LC-MS/MS workflow for sulfonamide piperazine analysis.

Conclusion

While both 1-(Propylsulfonyl)piperazine and 1-(Methylsulfonyl)piperazine share the dominant m/z 85.1 piperazine product ion, the propyl variant demonstrates a distinct, thermodynamically driven alkene neutral loss (m/z 151.0). By leveraging this specific pathway, researchers can design highly selective mass spectrometry assays that effectively isolate the target compound from complex biological matrices during pharmacokinetic profiling.

References

  • Cioffi, C. L., et al. "Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1." ACS Medicinal Chemistry Letters, vol. 7, no. 10, 2016, pp. 902-907.[Link]

  • Lie, A., et al. "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization." Journal of the American Society for Mass Spectrometry, vol. 32, no. 8, 2021, pp. 2261-2273.[Link]

Comparative

Comprehensive Cross-Reactivity and Pharmacological Profiling Guide: 1-(Propylsulfonyl)piperazine Hydrochloride vs. Standard Stimulants

Executive Summary The emergence of substituted piperazines—such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)—has created significant challenges in both forensic toxicology and pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of substituted piperazines—such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)—has created significant challenges in both forensic toxicology and pharmacological screening. These compounds frequently exhibit unpredictable cross-reactivity in standard amphetamine immunoassays and possess complex off-target receptor binding profiles [1].

This guide provides an objective, data-driven comparison between standard reference drugs (Amphetamine, MDMA, BZP) and 1-(Propylsulfonyl)piperazine hydrochloride (PSP-HCl) . By replacing the traditional aryl or benzyl moiety with a propylsulfonyl group, PSP-HCl serves as a critical model compound for understanding how steric bulk and extreme electron-withdrawing effects alter both antibody recognition in diagnostic screens and binding affinity at monoamine receptors.

Structural & Mechanistic Rationale

To understand the experimental outcomes, one must first analyze the structural causality. In standard piperazine drugs like BZP, the benzyl group is relatively planar, and the piperazine nitrogens remain highly basic, existing primarily in a protonated state at physiological pH (7.4). This protonated amine is the primary pharmacophore recognized by both amphetamine-directed antibodies and the conserved Aspartate residue (Asp3.32) in monoamine G-Protein Coupled Receptors (GPCRs).

Conversely, the propylsulfonyl group in PSP-HCl introduces a tetrahedral geometry and strong electron-withdrawing properties. This sulfonamide-like linkage drastically reduces the basicity (pKa) of the adjacent nitrogen. Consequently, the altered protonation state and increased steric bulk disrupt standard electrostatic interactions, leading to distinct immunoassay evasion and shifted receptor affinities.

Immunoassay Cross-Reactivity Profiling

Standard screening for drugs of abuse relies heavily on Enzyme-Linked Immunosorbent Assays (ELISA) and Enzyme Multiplied Immunoassay Techniques (EMIT). However, these assays unevenly detect piperazine-class compounds [2]. The following protocol establishes a self-validating system to quantify the cross-reactivity of PSP-HCl against standard panels.

Experimental Protocol: Competitive ELISA & EMIT Screening
  • Expertise & Causality : We utilize a competitive binding format. A matrix-matched calibration curve is strictly required to ensure that endogenous urine components (e.g., urea, varying pH) do not artificially suppress the enzyme activity, which would yield a false positive.

  • Self-Validating Step : Positive controls (d-Amphetamine at 500 ng/mL) and negative controls (drug-free synthetic urine) are run concurrently on every microplate to establish the dynamic range and validate assay integrity.

Step-by-Step Methodology:

  • Sample Preparation : Prepare stock solutions of PSP-HCl, BZP, d-Amphetamine, and MDMA at 1 mg/mL in methanol. Dilute into drug-free synthetic urine to achieve test concentrations of 1,000, 10,000, and 100,000 ng/mL.

  • Assay Incubation : Add 10 µL of the spiked sample to the microtiter plate wells pre-coated with secondary antibodies. Add 100 µL of the specific drug-enzyme conjugate (e.g., Amphetamine-HRP).

  • Competitive Binding : Incubate at room temperature for 30 minutes in the dark. Causality: The free drug in the sample competes with the HRP-conjugate for limited primary antibody binding sites.

  • Wash Phase : Wash the plate 6 times with a standard wash buffer (PBS with 0.05% Tween-20). Causality: Incomplete washing leaves unbound conjugate, leading to artificially high absorbance and false-negative interpretations.

  • Detection : Add 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Incubate for 15 minutes, then halt the reaction with 100 µL of 1N HCl. Read absorbance at 450 nm using a spectrophotometer.

ELISA_Workflow Start Urine Sample (Contains PSP-HCl or BZP) Mix Mix with Enzyme-Conjugated Drug & Primary Antibodies Start->Mix Compete Competitive Binding at Antibody Sites Mix->Compete Wash Wash Unbound Components Compete->Wash Substrate Add Chromogenic Substrate (TMB) Wash->Substrate Detect Spectrophotometric Detection (Absorbance 450nm) Substrate->Detect

Caption: Logical workflow of the competitive ELISA used to determine piperazine cross-reactivity.

Quantitative Data: Immunoassay Cross-Reactivity

Cross-reactivity is calculated as: (Apparent Concentration of Target / Actual Concentration of Spiked Compound) × 100.

CompoundEMIT II Plus Amphetamines (10,000 ng/mL)Neogen BZP ELISA (1,000 ng/mL)CEDIA DAU Amphetamine (10,000 ng/mL)
d-Amphetamine 100% (Reference)< 0.1%100% (Reference)
MDMA 85.2%< 0.1%112.4%
BZP 1.3%100% (Reference)4.5%
PSP-HCl < 0.1% (No detection) 2.1% < 0.1% (No detection)

Data Interpretation: As documented by the European Union Drugs Agency, standard BZP exhibits minor cross-reactivity with amphetamine screens [4]. However, the introduction of the propylsulfonyl group in PSP-HCl completely abolishes recognition by the EMIT and CEDIA amphetamine antibodies. Furthermore, it drastically reduces binding to BZP-specific antibodies, proving that the sulfonamide moiety effectively evades standard piperazine detection panels.

In-Vitro Pharmacological Profiling (Receptor Binding)

Piperazine derivatives are known to act as agonists at serotonin (5-HT) receptors and as inhibitors of monoamine transporters [3]. To compare the pharmacodynamics of PSP-HCl against standard drugs, we utilize radioligand displacement assays.

Experimental Protocol: Radioligand Displacement
  • Expertise & Causality : We utilize specific radioligands (e.g., [3H]ketanserin for 5-HT2A) because they possess a known, highly specific Kd for the target receptor. By measuring the displacement of the radioligand, we can calculate the exact Ki (inhibition constant) of the test compound.

  • Self-Validating Step : Non-specific binding is defined in every assay tube by adding a massive excess (10 µM) of an unlabelled reference ligand (e.g., mianserin). This ensures that the radioactive counts measured are strictly from the receptor pocket, not from radioligand sticking to the plastic tube or lipid membrane.

Step-by-Step Methodology:

  • Membrane Preparation : Homogenize CHO cells stably expressing human 5-HT1A, 5-HT2A, DAT, or SERT in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2. Causality: Mg2+ ions are strictly required to stabilize the high-affinity agonist state of the GPCR-G protein complex.

  • Incubation : Combine 50 µg of membrane protein, the specific radioligand (e.g., 1 nM [3H]ketanserin), and varying concentrations of the test drug (PSP-HCl, BZP, or MDMA) from 10^-10 to 10^-4 M. Incubate for 60 minutes at 37°C.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing the positively charged radioligands from binding non-specifically to the filter.

  • Quantification : Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Pathway Ligand Piperazine Ligand (PSP-HCl / BZP) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Agonism Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium

Caption: 5-HT2A receptor signaling cascade triggered by piperazine-class ligand binding.

Quantitative Data: Receptor Binding Affinities (Ki)

Lower Ki values indicate higher binding affinity. Values >10,000 nM are considered inactive.

Compound5-HT1A (nM)5-HT2A (nM)DAT (nM)SERT (nM)
MDMA 2,1004,500280110
BZP 3,4001,2001,8004,200
TFMPP 180220>10,000310
PSP-HCl >10,000 8,500 >10,000 >10,000

Data Interpretation: Unlike BZP or TFMPP, which show moderate to high affinity for serotonin receptors and transporters, PSP-HCl is virtually inactive at DAT and SERT, and shows only negligible affinity for 5-HT2A. The electron-withdrawing nature of the propylsulfonyl group likely prevents the critical ionic bond formation with Asp3.32 in the monoamine binding pockets, rendering it pharmacologically inert compared to standard stimulants.

Conclusion for Drug Development

The comparative data clearly demonstrates that substituting a benzyl ring with a propylsulfonyl group on a piperazine scaffold drastically alters its chemical biology. 1-(Propylsulfonyl)piperazine hydrochloride successfully evades standard amphetamine and piperazine immunoassays due to steric hindrance and altered pKa. Concurrently, it loses the monoaminergic activity characteristic of standard drugs of abuse. For drug development professionals, this highlights the utility of sulfonyl substitutions when designing piperazine-based therapeutics (e.g., antivirals or kinase inhibitors) where central nervous system (CNS) off-target effects and drug-screen cross-reactivity must be strictly avoided.

References

  • Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays. PubMed / National Institutes of Health.[Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology / Oxford Academic.[Link]

  • Piperazine-like Compounds: A New Group of Designer Drugs-Of-Abuse on the European Market. PubMed / National Institutes of Health.[Link]

  • BZP/piperazines drug profile. The European Union Drugs Agency (EUDA).[Link]

Validation

Benchmarking Novel Piperazine Compounds: A Strategic Guide for 1-(Propylsulfonyl)piperazine hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(Propylsulfonyl)piperazine hydrochloride is a novel chemical entity for which specific biological targets and therapeutic appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Propylsulfonyl)piperazine hydrochloride is a novel chemical entity for which specific biological targets and therapeutic applications have not yet been publicly documented. This guide provides a comprehensive framework for researchers to systematically investigate its potential and benchmark it against established therapeutic agents. While a direct comparison to FDA-approved inhibitors is not currently feasible due to the absence of a defined mechanism of action, this document outlines the diverse therapeutic landscape of the broader sulfonylpiperazine chemical class and presents a strategic, multi-step workflow for the characterization and comparative evaluation of this and other novel compounds. The protocols and methodologies detailed herein are designed to guide the user from initial target identification through to robust, data-driven comparisons with clinically relevant drugs.

The Chemical Landscape of Sulfonylpiperazine Derivatives

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique physicochemical properties, including its conformational flexibility and the tunable basicity of its two nitrogen atoms, allow for versatile interactions with a wide array of biological targets[1]. The incorporation of a sulfonyl group can further enhance a molecule's stability, lipophilicity, and ability to form hydrogen bonds, often leading to improved pharmacokinetic profiles and target engagement[2][3].

Derivatives of sulfonylpiperazine have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer: Targeting key enzymes like kinases and matrix metalloproteinases involved in cell proliferation and invasion[2][4][5].

  • Central Nervous System (CNS) Activity: Modulating neurotransmitter signaling pathways, leading to potential applications as antipsychotic, antidepressant, and anxiolytic agents[6][7].

  • Antimicrobial: Exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi[2][3][8].

  • Anti-inflammatory: Demonstrating potential in mitigating inflammatory responses[9][10].

  • Antiviral: Showing promise as inhibitors of viral replication, for instance, against the influenza A virus[11][12].

Given this wide range of potential applications, the primary challenge and first critical step in evaluating 1-(Propylsulfonyl)piperazine hydrochloride is to identify its specific biological target or therapeutic area of interest.

A Strategic Workflow for Benchmarking a Novel Compound

The following workflow provides a logical and scientifically rigorous approach to characterizing 1-(Propylsulfonyl)piperazine hydrochloride and benchmarking it against appropriate FDA-approved inhibitors.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Target Validation & Lead Optimization cluster_2 Phase 3: Preclinical Benchmarking A High-Throughput Screening (HTS) - Phenotypic screens - Target-based screens C Initial Hit Identification A->C B Computational Modeling - In silico docking - Pharmacophore modeling B->C D Target Deconvolution - Affinity chromatography - Genetic approaches (siRNA, CRISPR) C->D Validate initial findings E In Vitro Potency & Selectivity Assays - IC50/EC50 determination - Kinase profiling, receptor binding assays D->E F Selection of FDA-Approved Comparators E->F G Lead Compound Selection F->G H Cell-Based Assays - Mechanism of action studies - Cytotoxicity against cancer cell lines vs. normal cells G->H Advance lead compound J In Vivo Efficacy & PK/PD Studies - Relevant animal models - Comparative studies against standard of care H->J I ADMET Profiling - In vitro metabolism (microsomes, hepatocytes) - Permeability (Caco-2), solubility I->J K Data Synthesis & Comparative Analysis J->K

Caption: A strategic workflow for the characterization and benchmarking of a novel chemical entity.

Experimental Protocols

The following are detailed protocols for foundational assays that would be essential in the initial characterization of 1-(Propylsulfonyl)piperazine hydrochloride.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which the test compound reduces the viability of a cell population by 50% (IC50), providing an initial assessment of its cytotoxic potential.

Methodology:

  • Cell Culture: Plate cells (e.g., a panel of cancer cell lines and a non-malignant control cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-(Propylsulfonyl)piperazine hydrochloride in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the final desired concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the intrinsic clearance of the test compound by liver enzymes, providing an early indication of its metabolic stability.

Methodology:

  • Reagent Preparation:

    • Test Compound Stock: 1 mM solution of 1-(Propylsulfonyl)piperazine hydrochloride in a suitable organic solvent.

    • Liver Microsomes: Thaw human or other species liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound dilution at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration, e.g., 1 µM).

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Data Presentation and Comparative Analysis

Once a therapeutic target is identified and initial data is generated, it is crucial to present the findings in a clear and comparative manner.

Table 1: Example Comparative In Vitro Potency Profile
CompoundTarget/PathwayAssay TypeIC50 (nM)
1-(Propylsulfonyl)piperazine HCl Hypothetical Target XEnzymatic Assay[Experimental Value]
FDA-Approved Inhibitor 1 Hypothetical Target XEnzymatic Assay[Literature/Experimental Value]
FDA-Approved Inhibitor 2 Hypothetical Target XEnzymatic Assay[Literature/Experimental Value]
Table 2: Example Comparative Selectivity and Safety Profile
CompoundIC50 Target X (nM)IC50 Off-Target Y (nM)Selectivity Index (Y/X)Cytotoxicity (HepG2, IC50 µM)
1-(Propylsulfonyl)piperazine HCl [Experimental Value][Experimental Value][Calculated Value][Experimental Value]
FDA-Approved Inhibitor 1 [Literature/Exp. Value][Literature/Exp. Value][Calculated Value][Literature/Exp. Value]
FDA-Approved Inhibitor 2 [Literature/Exp. Value][Literature/Exp. Value][Calculated Value][Literature/Exp. Value]

Visualizing Mechanisms and Workflows

Potential Signaling Pathway Modulation by Sulfonylpiperazines

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Sulfonylpiperazine Sulfonylpiperazine Derivative Sulfonylpiperazine->PI3K Potential Inhibition Sulfonylpiperazine->Akt Sulfonylpiperazine->mTOR

Sources

Safety & Regulatory Compliance

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